molecular formula C5H6N2S2 B070578 2-Methylthiazole-4-carbothioamide CAS No. 174223-29-1

2-Methylthiazole-4-carbothioamide

Cat. No.: B070578
CAS No.: 174223-29-1
M. Wt: 158.2 g/mol
InChI Key: DIOPPULTIGEDCB-UHFFFAOYSA-N
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Description

2-Methylthiazole-4-carbothioamide is a versatile and valuable heterocyclic building block in medicinal chemistry and chemical biology research. This compound features a thiazole core, a privileged scaffold in drug discovery, functionalized with both a methyl group and a critical carbothioamide (thioamide) group. The presence of the thioamide moiety is of particular interest, as it can act as a potent zinc-binding group (ZBG), making this compound a promising precursor or core structure for the development of inhibitors for metalloenzymes, such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). Researchers utilize this compound as a key intermediate in the synthesis of more complex molecules, including potential therapeutic agents targeting cancer, inflammation, and infectious diseases. Its robust heterocyclic structure also lends itself to the construction of ligands for catalysis and functional materials. We provide this compound at a high purity level to ensure consistent and reliable performance in your synthetic and biological screening experiments, supporting advancements in early-stage pharmaceutical development and mechanistic studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1,3-thiazole-4-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2S2/c1-3-7-4(2-9-3)5(6)8/h2H,1H3,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOPPULTIGEDCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372528
Record name 2-methylthiazole-4-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174223-29-1
Record name 2-methylthiazole-4-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Methylthiazole-4-carbothioamide: Chemical Properties, Structure, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological activities of 2-Methylthiazole-4-carbothioamide. The information is curated for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Core Chemical Properties and Structure

This compound is a sulfur and nitrogen-containing heterocyclic compound. Its fundamental properties are summarized in the table below, providing a foundational understanding of its physicochemical characteristics.

PropertyValueReference
Molecular Formula C₅H₆N₂S₂[1][2]
Molecular Weight 158.24 g/mol [1]
Melting Point 201 °C[1]
Boiling Point 289.621 °C at 760 mmHg[1]
Density 1.376 g/cm³[1]
InChI InChI=1S/C5H6N2S2/c1-3-7-4(2-9-3)5(6)8/h2H,1H3,(H2,6,8)[1][2]
SMILES CC1=NC(=CS1)C(=S)N[1][2]
CAS Number 174223-29-1[3]

The structure of this compound is characterized by a 2-methyl substituted thiazole ring with a carbothioamide group at the 4th position. The thiazole ring is an aromatic five-membered heterocycle containing one sulfur and one nitrogen atom.[4]

Spectroscopic Data (Predicted and Analog-Based)

SpectroscopyPredicted/Analog-Based Observations
¹H NMR A singlet for the methyl group (CH₃) protons is expected around δ 2.5-2.7 ppm. The proton on the thiazole ring would likely appear as a singlet in the aromatic region. The protons of the thioamide (-CSNH₂) group would appear as a broad singlet at a downfield chemical shift. For comparison, the methyl protons in 2-amino-5-methylthiazole-4-carboxylic acid derivatives appear around δ 2.6 ppm.[5]
¹³C NMR The carbon of the methyl group is expected to resonate at approximately δ 15-20 ppm. The carbons of the thiazole ring would appear in the aromatic region (δ 110-160 ppm). The carbon of the carbothioamide group (C=S) is expected to be significantly downfield. For 2-amino-5-methylthiazole-4-carboxylic acid derivatives, the thiazole ring carbons appear at δ 135-155 ppm.[5]
FTIR (cm⁻¹) Characteristic peaks would include N-H stretching of the thioamide group around 3200-3400 cm⁻¹, C=N stretching of the thiazole ring around 1600 cm⁻¹, and C=S stretching of the carbothioamide group in the range of 1050-1250 cm⁻¹.[6][7]
Mass Spectrometry The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 158.24.

Experimental Protocols: Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the surveyed literature. However, a plausible and efficient two-step synthetic route can be proposed based on the well-established Hantzsch thiazole synthesis and subsequent conversion of a nitrile to a thioamide.

Step 1: Synthesis of 2-Methylthiazole-4-carbonitrile (Proposed)

This step would follow the principles of the Hantzsch thiazole synthesis.

  • Reaction: Condensation of a suitable α-halo-β-ketonitrile with thioacetamide.

  • Reagents and Materials:

    • α-chloroacetoacetonitrile (or a similar α-halo-β-ketonitrile)

    • Thioacetamide

    • Ethanol (or a similar suitable solvent)

    • Sodium bicarbonate or a mild base

  • Procedure:

    • Dissolve thioacetamide in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Add an equimolar amount of α-chloroacetoacetonitrile to the solution.

    • Add a mild base, such as sodium bicarbonate, to neutralize the hydrogen halide formed during the reaction.

    • Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 2-methylthiazole-4-carbonitrile.

Step 2: Conversion of 2-Methylthiazole-4-carbonitrile to this compound (Proposed)

This step involves the thionation of the nitrile group.

  • Reaction: Reaction of the nitrile with a thionating agent. A common and effective method involves the use of phosphorus pentasulfide.[1][2]

  • Reagents and Materials:

    • 2-Methylthiazole-4-carbonitrile

    • Phosphorus pentasulfide (P₄S₁₀)

    • Ethanol

  • Procedure:

    • In a well-ventilated fume hood, add phosphorus pentasulfide to ethanol in a round-bottom flask with stirring. The dissolution is exothermic.

    • Once the phosphorus pentasulfide is dissolved, add 2-methylthiazole-4-carbonitrile to the solution.

    • Heat the reaction mixture to reflux and monitor the reaction by TLC.[1]

    • After the reaction is complete, cool the mixture and pour it into cold water.

    • The product, this compound, is expected to precipitate.

    • Collect the solid product by filtration, wash with water, and dry.

    • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Biological Activity and Signaling Pathways

Thiazole derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer properties.[8][9] While direct studies on this compound are limited, research on structurally similar thiazole compounds suggests a potential mechanism of action through the inhibition of key signaling pathways involved in cancer progression.

A prominent target for many anticancer thiazole derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][10] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 can disrupt the tumor's blood supply, leading to a reduction in growth and proliferation.

The VEGFR-2 signaling cascade often involves the activation of the PI3K/AKT/mTOR pathway. This pathway plays a central role in regulating cell survival, proliferation, and growth. By inhibiting VEGFR-2, thiazole derivatives can downstream inhibit the PI3K/AKT/mTOR pathway, leading to apoptosis (programmed cell death) and cell cycle arrest in cancer cells.

Below is a diagram illustrating the proposed signaling pathway that may be targeted by this compound, based on the known activity of related thiazole compounds.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K Thiazole 2-Methylthiazole-4- carbothioamide Thiazole->VEGFR2 Apoptosis Apoptosis Thiazole->Apoptosis PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis

Caption: Proposed mechanism of action via VEGFR-2 inhibition.

Experimental Workflow for Anticancer Evaluation

The following diagram outlines a typical experimental workflow for evaluating the anticancer potential of a newly synthesized compound like this compound. This represents a logical progression from initial synthesis to in vivo studies, although specific protocols would need to be optimized.

Anticancer_Drug_Discovery_Workflow Synthesis Synthesis & Purification of 2-Methylthiazole-4- carbothioamide InVitro In Vitro Studies Synthesis->InVitro CellLines Cancer Cell Lines (e.g., MCF-7, A549) InVitro->CellLines Cytotoxicity Cytotoxicity Assays (e.g., MTT) CellLines->Cytotoxicity ApoptosisAssay Apoptosis Assays (e.g., Flow Cytometry) Cytotoxicity->ApoptosisAssay CellCycle Cell Cycle Analysis ApoptosisAssay->CellCycle Mechanism Mechanism of Action (e.g., Western Blot for PI3K/AKT/mTOR pathway) CellCycle->Mechanism InVivo In Vivo Studies Mechanism->InVivo AnimalModel Animal Models (e.g., Xenograft mice) InVivo->AnimalModel Toxicity Toxicity Studies AnimalModel->Toxicity Efficacy Tumor Growth Inhibition Toxicity->Efficacy Lead Lead Compound Optimization Efficacy->Lead

Caption: A typical workflow for anticancer drug discovery.

This guide serves as a foundational resource for understanding the chemical and potential biological characteristics of this compound. Further experimental validation is necessary to confirm the proposed synthesis and mechanisms of action.

References

2-Methylthiazole-4-carbothioamide CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylthiazole-4-carbothioamide is a sulfur and nitrogen-containing heterocyclic compound belonging to the thiazole class. Thiazole derivatives are of significant interest in medicinal chemistry due to their diverse and potent biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3][4][5][6] This technical guide provides a summary of the key chemical properties of this compound and presents generalized experimental protocols and potential signaling pathways based on related thiazole compounds. The information herein is intended to serve as a foundational resource for researchers investigating this and similar molecules.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 174223-29-1[]
Molecular Formula C5H6N2S2[]
Molecular Weight 158.24 g/mol
IUPAC Name 2-methyl-1,3-thiazole-4-carbothioamide[]
Melting Point 201°C[]
Boiling Point 289.621°C at 760 mmHg[]
Density 1.376 g/cm³[]
InChI Key DIOPPULTIGEDCB-UHFFFAOYSA-N[]
SMILES CC1=NC(=CS1)C(=S)N[]

Synthesis

A general workflow for the synthesis of thiazole derivatives is depicted below.

G General Synthesis Workflow for Thiazole Derivatives start Starting Materials (e.g., α-haloketone, thioamide) reaction Condensation Reaction (e.g., Hantzsch Synthesis) start->reaction cyclization Cyclization to form Thiazole Ring reaction->cyclization intermediate Thiazole Intermediate cyclization->intermediate functionalization Functional Group Modification intermediate->functionalization product Final Thiazole Derivative functionalization->product

Caption: Generalized workflow for the synthesis of thiazole derivatives.

Potential Biological Activities and Experimental Protocols

Thiazole derivatives have been extensively studied for a range of biological activities. While specific data for this compound is limited, the following sections outline potential activities and generalized experimental protocols based on studies of structurally related compounds.

Anticancer Activity

Many thiazole-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.[1][8][9]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is a generalized method for assessing the cytotoxic effects of a compound on cancer cells.

  • Cell Culture: Culture human cancer cell lines (e.g., A549 lung cancer, HeLa cervical cancer) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10⁵ cells/mL and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare various concentrations of the test compound (e.g., this compound) and a positive control (e.g., Staurosporine). Treat the cells with the compounds for 24-48 hours.

  • MTT Assay:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

The thiazole scaffold is present in numerous antimicrobial agents.[3][5][9]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Microorganism Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans).

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculation: Inoculate each well with the prepared microorganism. Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Potential Signaling Pathways

The precise signaling pathways modulated by this compound are not yet elucidated. However, based on the anticancer activities of related thiazole derivatives, it is plausible that this compound could induce apoptosis (programmed cell death) in cancer cells.

G Hypothetical Apoptosis Induction Pathway compound This compound cell Cancer Cell compound->cell dna_damage DNA Damage cell->dna_damage Potential Interaction apoptosis Apoptosis Induction dna_damage->apoptosis cell_death Cell Death apoptosis->cell_death

Caption: A hypothetical pathway for apoptosis induction by a thiazole derivative.

Conclusion

This compound is a compound with potential for further investigation in drug discovery, given the established biological activities of the broader thiazole class. This guide provides foundational chemical data and outlines generalized experimental approaches for exploring its anticancer and antimicrobial properties. It is crucial to note that the provided protocols and hypothetical pathways are based on related compounds and would require specific experimental validation for this compound. Further research is warranted to elucidate its precise mechanisms of action and therapeutic potential.

References

A Technical Deep-Dive into 2-Methylthiazole-4-carbothioamide: Synthesis, Properties, and Potential Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive literature review of 2-Methylthiazole-4-carbothioamide, a heterocyclic compound of interest. Due to a notable scarcity of published research specifically on this molecule, this review extends its scope to closely related structural analogs to infer its potential synthesis, biological activities, and experimental protocols. This approach aims to provide a valuable resource for future research and development endeavors involving this compound and its derivatives.

Core Compound Properties

This compound, identified by the CAS number 174223-29-1, is a sulfur and nitrogen-containing heterocyclic compound.[] Its fundamental properties, derived from available chemical supplier data, are summarized below.

PropertyValueReference
CAS Number 174223-29-1[]
Molecular Formula C5H6N2S2[]
Molecular Weight 158.24 g/mol []
Melting Point 201°C[]
Boiling Point 289.621°C at 760 mmHg[]
Density 1.376 g/cm³[]
IUPAC Name 2-methyl-1,3-thiazole-4-carbothioamide[]
SMILES CC1=NC(=CS1)C(=S)N[]
InChI Key DIOPPULTIGEDCB-UHFFFAOYSA-N[]

Proposed Synthesis and Experimental Workflow

While no specific synthesis protocol for this compound has been detailed in the reviewed literature, a plausible synthetic route can be conceptualized based on the synthesis of analogous thiazole carboxamides and other carbothioamide compounds. The most probable pathway involves the conversion of a carboxylic acid or its ester derivative into a carbothioamide.

A likely starting material is 2-methylthiazole-4-carboxylic acid or its ethyl ester, ethyl 2-methylthiazole-4-carboxylate.[2][3] The synthesis would likely proceed through the formation of an amide, followed by thionation.

Below is a DOT script visualizing a proposed synthetic workflow.

G start Ethyl 2-methylthiazole-4-carboxylate intermediate1 2-Methylthiazole-4-carboxamide start->intermediate1 Aminolysis product This compound intermediate1->product Thionation reagent1 Ammonia reagent1->intermediate1 reagent2 Lawesson's Reagent or P4S10 reagent2->product

Caption: Proposed synthetic workflow for this compound.

Representative Experimental Protocol: Synthesis of Thiazole Carboxamide Derivatives

The following is a representative protocol for the synthesis of thiazole carboxamide derivatives, which could be adapted for the synthesis of this compound. This protocol is based on general methods for amide formation.

Objective: To synthesize a 2-substituted thiazole-4-carboxamide.

Materials:

  • Ethyl 2-substituted-thiazole-4-carboxylate

  • Ammonia solution (7N in Methanol)

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Pressure vessel

Procedure:

  • To a solution of the ethyl 2-substituted-thiazole-4-carboxylate in a suitable solvent (e.g., methanol), add an excess of ammonia solution.

  • Transfer the reaction mixture to a sealed pressure vessel.

  • Heat the mixture at a specified temperature (e.g., 80-100°C) for a designated period (e.g., 12-24 hours).

  • Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude product by recrystallization or column chromatography to yield the desired thiazole carboxamide.

Thionation Step (Hypothetical):

  • Dissolve the synthesized 2-methylthiazole-4-carboxamide in an anhydrous solvent (e.g., toluene or dioxane).

  • Add a thionating agent such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) to the solution.

  • Reflux the reaction mixture for several hours, monitoring the conversion by TLC.

  • After completion, cool the mixture and quench with a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography or recrystallization.

Potential Biological Activities and Signaling Pathways

Direct biological studies on this compound are not available in the current body of scientific literature. However, extensive research on structurally similar thiazole derivatives, particularly those containing carboxamide and carbothioamide moieties, reveals a broad spectrum of biological activities. These findings suggest that this compound could be a candidate for investigation in several therapeutic areas.

Anticancer Activity

Numerous studies have reported the anticancer properties of thiazole derivatives. For instance, novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives have been synthesized and evaluated for their anticancer activity against A-549 (lung cancer), Bel7402 (liver cancer), and HCT-8 (intestine cancer) cell lines.[] Similarly, various 2-aminothiazole derivatives have demonstrated significant antiproliferative activity against a range of human tumor cell lines.[2]

The proposed mechanism of action for some of these anticancer thiazole derivatives involves the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival. One such target is the c-Met kinase. Several thiazole/thiadiazole carboxamide derivatives have been designed and evaluated as potential c-Met kinase inhibitors.[4]

The following DOT script illustrates a simplified signaling pathway involving c-Met, which could potentially be targeted by thiazole derivatives.

G HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates PI3K PI3K cMet->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes ThiazoleDerivative Thiazole Derivative ThiazoleDerivative->cMet Inhibits

References

An In-depth Technical Guide to 2-Methylthiazole-4-carbothioamide: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methylthiazole-4-carbothioamide, a heterocyclic compound of interest in medicinal chemistry. While a detailed historical account of its specific discovery is not prominently documented in scientific literature, its origins are firmly rooted in the rich history of thiazole chemistry, dating back to the late 19th century. This document outlines the plausible synthetic routes, physical and chemical properties, and potential biological activities of this compound, drawing upon established chemical principles and the known bioactivities of related thiazole derivatives. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, evaluation, and application of novel thiazole-based compounds.

Introduction and Historical Context

The story of this compound is intrinsically linked to the broader history of thiazole chemistry. The foundational work on thiazole synthesis was laid by Hantzsch and Weber in 1887, who developed the now-famous Hantzsch thiazole synthesis.[1] This reaction, involving the condensation of an α-haloketone with a thioamide, remains a cornerstone of heterocyclic chemistry and the primary method for constructing the thiazole ring system.

While the specific first synthesis of this compound is not detailed in readily available literature, its structure suggests a logical synthetic pathway originating from well-known precursors. The compound is identified by the CAS number 174223-29-1.[1][2] Its commercial availability from several chemical suppliers indicates its utility in research and development.[1] The structural similarities to other pharmacologically active thiazoles make it a compound of significant interest for further investigation.

Thiazole derivatives, as a class, are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4][5][6] This broad spectrum of activity fuels the ongoing interest in the synthesis and evaluation of novel thiazole-containing molecules like this compound.

Physicochemical Properties

A summary of the known quantitative data for this compound is presented in Table 1. These properties are essential for its handling, characterization, and application in experimental settings.

PropertyValueSource
Molecular Formula C₅H₆N₂S₂[2][]
Molecular Weight 158.24 g/mol [][8]
Melting Point 201°C[]
Boiling Point 289.621°C at 760 mmHg[]
Density 1.376 g/cm³[]
Appearance Solid, Powder[8]
Purity ≥98% (typical for commercial samples)[8]
InChI Key DIOPPULTIGEDCB-UHFFFAOYSA-N[][8]
SMILES CC1=NC(=CS1)C(=S)N[]

Table 1: Physicochemical Properties of this compound

Synthesis and Experimental Protocols

While a specific, dedicated synthesis of this compound is not extensively documented, a plausible and efficient synthetic route can be devised based on established methods for the synthesis of its precursors and the conversion of carboxylic acids to carbothioamides. The proposed pathway involves a two-step process starting from the commercially available 2-methylthiazole-4-carboxylic acid.

Proposed Synthetic Pathway

The logical synthetic route to this compound is outlined below. This pathway first involves the activation of the carboxylic acid group of 2-methylthiazole-4-carboxylic acid to form an acid chloride, followed by reaction with a sulfur source and ammonia to yield the desired carbothioamide.

G A 2-Methylthiazole-4-carboxylic acid B 2-Methylthiazole-4-carbonyl chloride A->B Thionyl chloride (SOCl₂) or Oxalyl chloride C This compound B->C 1. Lawesson's Reagent or P₄S₁₀ 2. Ammonia source (e.g., NH₄Cl, aq. NH₃)

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis of this compound based on the proposed pathway. These protocols are derived from standard organic chemistry procedures for analogous transformations.

Step 1: Synthesis of 2-Methylthiazole-4-carbonyl chloride

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a drying tube, place 2-methylthiazole-4-carboxylic acid (1.0 eq).

  • Addition of Reagent: Add an excess of thionyl chloride (SOCl₂, 5.0 eq) to the flask.

  • Reaction: Heat the reaction mixture to reflux (approximately 79°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting crude 2-methylthiazole-4-carbonyl chloride is a viscous oil or low-melting solid and is typically used in the next step without further purification.

Step 2: Synthesis of this compound

This step involves the thionation of the acid chloride and subsequent amination. A common method for the conversion of a carbonyl group to a thiocarbonyl is the use of Lawesson's reagent.

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the crude 2-methylthiazole-4-carbonyl chloride (1.0 eq) in an anhydrous aprotic solvent such as toluene or tetrahydrofuran (THF).

  • Thionation: Add Lawesson's reagent (0.5 eq) portion-wise to the solution at room temperature. The reaction is often exothermic.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. The progress of the thionation can be monitored by thin-layer chromatography (TLC).

  • Amination: Cool the reaction mixture in an ice bath and add a solution of aqueous ammonia (excess) dropwise via the dropping funnel.

  • Reaction: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization from an appropriate solvent to yield pure this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological data for this compound has been found in the reviewed literature, the broader class of thiazole derivatives is a rich source of bioactive compounds. The structural motifs present in this compound suggest several avenues for its potential biological activity.

Postulated Areas of Biological Relevance
  • Anticancer Activity: Many thiazole-containing compounds have demonstrated potent anticancer activity.[3][5][6] The thiazole ring can act as a scaffold to interact with various biological targets, including protein kinases.

  • Antimicrobial Activity: The thiazole nucleus is a key component of several antimicrobial agents.[4][6] The sulfur and nitrogen atoms in the ring can coordinate with metal ions in enzymes that are essential for microbial survival.

  • Enzyme Inhibition: The carbothioamide group is known to be a good metal chelator and can interact with metalloenzymes. This suggests that this compound could be an inhibitor of enzymes such as histone deacetylases (HDACs) or matrix metalloproteinases (MMPs).

Hypothetical Signaling Pathway Involvement

Given the prevalence of thiazole-based compounds as kinase inhibitors, a hypothetical workflow for screening this compound for such activity is presented below. This workflow outlines a logical progression from initial high-throughput screening to more detailed cellular and mechanistic studies.

G cluster_0 Initial Screening cluster_1 In Vitro Validation cluster_2 Cellular Assays cluster_3 Mechanism of Action A High-Throughput Kinase Panel Screen B Identify Hit Kinases A->B C IC₅₀ Determination for Hit Kinases B->C D Enzyme Kinetics Studies (e.g., Michaelis-Menten) C->D E Cell Viability/Proliferation Assays (e.g., MTT, BrdU) D->E F Western Blot for Phospho-Substrates E->F G Target Engagement Assays (e.g., CETSA) F->G H Pathway Analysis G->H I Identification of Downstream Effects H->I

Caption: Experimental workflow for kinase inhibitor screening.

Conclusion and Future Directions

This compound is a readily accessible heterocyclic compound with the potential for interesting biological activities. While its specific discovery and history are not well-documented, its synthesis is achievable through established chemical transformations. The lack of published biological data for this compound presents a clear opportunity for future research. Investigations into its antimicrobial, anticancer, and enzyme inhibitory activities are warranted. The experimental protocols and workflows outlined in this guide provide a solid foundation for researchers to begin exploring the therapeutic potential of this and related thiazole derivatives. Further studies are needed to elucidate its mechanism of action and to identify any specific signaling pathways it may modulate.

References

An In-depth Technical Guide to the Biological Activity of 2-Methylthiazole-4-carbothioamide and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 2-Methylthiazole-4-carbothioamide is limited in publicly available literature. This guide infers its potential activities based on the reported biological effects of structurally similar thiazole-containing compounds. The experimental protocols and mechanisms described are based on studies of these analogs and should be adapted and validated for this compound.

Introduction

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a prominent scaffold in medicinal chemistry due to its wide range of pharmacological activities.[1] Derivatives of thiazole are known to exhibit antimicrobial, anticancer, anti-inflammatory, and other valuable biological properties.[2][3] this compound, with its characteristic thiazole ring, a methyl group at the 2-position, and a carbothioamide group at the 4-position, is a compound of interest for potential drug discovery. While specific research on its biological activities is not abundant, its structural features suggest potential for anticancer and antimicrobial applications.[4] This guide provides a comprehensive overview of the biological activities of closely related thiazole derivatives to extrapolate the potential of this compound.

Anticancer Activity of Thiazole Derivatives

Numerous studies have highlighted the potent anticancer effects of various thiazole derivatives against a range of human cancer cell lines.[5][6] These compounds have been shown to induce cell cycle arrest and apoptosis, and to inhibit key signaling pathways involved in cancer progression.[5][7]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of several thiazole derivatives against various cancer cell lines.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Hydrazinyl-thiazole-4[5H]-onesCompound 4cMCF-7 (Breast)2.57 ± 0.16[5]
HepG2 (Liver)7.26 ± 0.44[5]
Thiazole-2-imine derivativesCompound 4iSaOS-2 (Osteosarcoma)0.190 ± 0.045 µg/mL[8]
2-Substituted-aminothiazole-4-carboxylateCompound 13RPMI-8226 (Leukemia)GI50 = 0.08[2]
2-aminothiazole with lipophilic substituentsCompound 20H1299 (Lung)4.89[2]
SHG-44 (Glioma)4.03[2]
Thiazole-based Akt inhibitorsCompound 6A549 (Lung)12.0 ± 1.73 µg/mL[7]
C6 (Glioma)3.83 ± 0.76 µg/mL[7]
Thiazole-naphthalene derivativesCompound 5bMCF-7 (Breast)0.48 ± 0.03[9]
A549 (Lung)0.97 ± 0.13[9]
2-phenyl-4-trifluoromethyl thiazole-5-carboxamideCompound 8cA-549 (Lung)48% inhibition at 5 µg/mL[10][11]
Experimental Protocols for Anticancer Activity Assessment

1. MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Cancer cell lines (e.g., MCF-7, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and incubated to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., thiazole derivatives) and a positive control (e.g., Staurosporine) for a specified period (e.g., 24-48 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.[5]

2. Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for a defined period.

  • Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol.

  • Staining: The fixed cells are stained with a fluorescent dye that binds to DNA (e.g., Propidium Iodide - PI).

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.[5]

3. Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration.

  • Staining: The treated cells are stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, which enters cells with compromised membranes, i.e., late apoptotic and necrotic cells).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.[5][7]

Signaling Pathways and Experimental Workflows

anticancer_workflow cluster_invitro In Vitro Anticancer Evaluation cluster_mechanism Mechanism of Action start Cancer Cell Lines (e.g., MCF-7, A549) treatment Treatment with Thiazole Derivatives start->treatment mtt MTT Assay (Cytotoxicity) treatment->mtt ic50 Determine IC50 mtt->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis akt_pathway cluster_pathway Akt Signaling Pathway Inhibition akt Akt proliferation Cell Proliferation & Survival akt->proliferation promotes apoptosis Apoptosis akt->apoptosis inhibits thiazole Thiazole Derivative thiazole->akt inhibits antimicrobial_workflow cluster_workflow Antimicrobial Activity Screening cluster_qualitative Qualitative Screening cluster_quantitative Quantitative Screening start Microbial Strains (Bacteria/Fungi) disk_diffusion Agar Disk Diffusion start->disk_diffusion broth_dilution Broth Microdilution start->broth_dilution zone_inhibition Measure Zone of Inhibition (mm) disk_diffusion->zone_inhibition mic Determine MIC (µg/mL) broth_dilution->mic

References

spectroscopic analysis (NMR, IR, Mass Spec) of 2-Methylthiazole-4-carbothioamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Methylthiazole-4-carbothioamide, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines detailed experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, presents expected spectral data in structured tables, and illustrates the analytical workflows using logical diagrams.

Introduction

This compound is a derivative of the thiazole ring system, a common scaffold in pharmacologically active compounds. The presence of a methyl group at the 2-position and a carbothioamide group at the 4-position imparts specific chemical and physical properties that can be elucidated through spectroscopic techniques. Understanding the precise structure and electronic environment of this molecule is crucial for structure-activity relationship (SAR) studies, quality control in synthesis, and predicting its behavior in various chemical and biological systems. This guide serves as a practical resource for researchers undertaking the spectroscopic characterization of this compound.

Spectroscopic Data (Expected)

While extensive experimental data for this compound is not widely published, the following tables summarize the expected quantitative data based on established principles of spectroscopy and analysis of analogous compounds.

Table 1: Expected ¹H NMR Chemical Shifts (in DMSO-d₆)

ProtonsExpected Chemical Shift (ppm)Multiplicity
-CH₃ (Methyl)~2.5Singlet
Thiazole-H~8.0-8.5Singlet
-CSNH₂ (Thioamide)~9.5 and ~10.0Broad Singlets

Table 2: Expected ¹³C NMR Chemical Shifts (in DMSO-d₆)

Carbon AtomExpected Chemical Shift (ppm)
-CH₃ (Methyl)~19
Thiazole C2~165
Thiazole C4~145
Thiazole C5~120
C=S (Thioamide)~195

Table 3: Expected Infrared (IR) Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (Thioamide)3400-3200Medium-Strong
C-H Stretch (Aromatic/Methyl)3100-2900Medium-Weak
C=N Stretch (Thiazole)~1600Medium
C=S Stretch (Thioamide)1250-1050Strong

Table 4: Expected Mass Spectrometry Data (Electron Ionization)

IonExpected m/zDescription
[M]⁺158Molecular Ion
[M-NH₂]⁺142Loss of amino group
[M-CSNH₂]⁺98Loss of carbothioamide group

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

    • Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Program: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

    • Reference: DMSO-d₆ solvent peak at 39.52 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Perform baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Reference the spectra to the appropriate standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Place a small amount of the solid this compound sample directly onto the crystal.

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Instrument Parameters:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: A background spectrum of the empty, clean ATR crystal should be collected prior to sample analysis.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

    • Identify and label the major absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation:

    • Dissolve a small amount of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrument Parameters (Electron Ionization - EI):

    • Mass Spectrometer: A mass spectrometer equipped with an EI source (e.g., a GC-MS system).

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-400.

    • Inlet System: Direct insertion probe or gas chromatography inlet.

    • Analyzer: Quadrupole, Time-of-Flight (TOF), or magnetic sector.

  • Data Acquisition and Processing:

    • Acquire the mass spectrum.

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analyses described above.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis dissolve Dissolve 5-10 mg in 0.7 mL DMSO-d6 filter Filter into NMR tube dissolve->filter instrument Place in NMR Spectrometer (e.g., 400 MHz) filter->instrument acquire Acquire FID (¹H and ¹³C) instrument->acquire ft Fourier Transform acquire->ft phase Phase and Baseline Correction ft->phase integrate Integrate and Reference phase->integrate structure Structure Elucidation integrate->structure

Caption: Workflow for NMR Spectroscopic Analysis.

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_analysis Analysis clean Clean ATR Crystal place Place Solid Sample on Crystal clean->place press Apply Pressure place->press background Collect Background Spectrum press->background sample_spec Collect Sample Spectrum background->sample_spec spectrum Generate Absorbance/ Transmittance Spectrum sample_spec->spectrum functional_groups Identify Functional Groups spectrum->functional_groups

Caption: Workflow for IR Spectroscopic Analysis.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (EI) cluster_analysis Analysis dissolve Dissolve ~1 mg/mL in Methanol/Acetonitrile introduce Introduce Sample to Ion Source dissolve->introduce ionize Ionize at 70 eV introduce->ionize analyze Separate Ions by m/z ionize->analyze detect Detect Ions analyze->detect mass_spectrum Generate Mass Spectrum detect->mass_spectrum mol_ion Identify Molecular Ion mass_spectrum->mol_ion fragmentation Analyze Fragmentation Pattern mol_ion->fragmentation

Caption: Workflow for Mass Spectrometry Analysis.

The Unexplored Therapeutic Potential of 2-Methylthiazole-4-carbothioamide: A Technical Overview Based on Structurally Related Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the therapeutic targets, biological activity, and specific signaling pathways of 2-Methylthiazole-4-carbothioamide (CAS 174223-29-1) is not currently available in the public domain. This technical guide, therefore, provides an in-depth analysis of the potential therapeutic avenues for this compound by examining the established biological activities of structurally similar 2-methylthiazole derivatives. The information presented herein is intended to serve as a foundational resource to guide future research and hypothesis-driven investigation into the therapeutic utility of this compound.

Introduction

The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, present in a wide array of approved therapeutic agents and biologically active compounds. Its unique structural and electronic properties allow for diverse molecular interactions, making it a privileged core for drug design. While this compound itself remains uncharacterized in terms of its biological targets, its structural analogues have demonstrated significant potential in oncology, infectious diseases, and inflammatory conditions. This whitepaper will synthesize the available data on these related compounds to extrapolate potential therapeutic targets and mechanisms of action for this compound, providing a roadmap for its future investigation.

Potential Therapeutic Areas and Molecular Targets

Based on the activities of structurally related 2-methylthiazole derivatives, the following therapeutic areas and molecular targets are proposed for this compound.

Oncology

Thiazole-containing compounds have shown considerable promise as anticancer agents, primarily through the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Potential Targets:

  • Cyclooxygenase (COX) Enzymes: Specifically COX-2, which is often overexpressed in various cancers and contributes to inflammation and tumor growth.[1]

  • Angiogenesis-Regulating Kinases: Inhibition of kinases involved in the formation of new blood vessels, a critical process for tumor growth and metastasis.

  • Tubulin Polymerization: Disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[2]

Quantitative Data from Related Thiazole Carboxamide Derivatives:

Compound ClassTargetIC50 (µM)Cell Line(s)Reference
Thiazole Carboxamide DerivativesCOX-10.239-[3]
COX-20.191-[3]
COLO205 (Colon Cancer)30.79COLO205[3]
B16F1 (Melanoma)74.15B16F1[3]
2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivativesA-549 (Lung Cancer)- (48% inhibition)A-549[2]
Bel7402 (Liver Cancer)-Bel7402[2]
HCT-8 (Intestine Cancer)-HCT-8[2]

Signaling Pathway Visualization:

The following diagram illustrates a potential mechanism of action for a thiazole derivative targeting the COX-2 pathway in cancer.

COX2_Pathway Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Tumor Growth Tumor Growth Prostaglandins->Tumor Growth Thiazole Derivative Thiazole Derivative Thiazole Derivative->COX-2 Inhibition

Caption: Potential inhibition of the COX-2 signaling pathway by a thiazole derivative.

Infectious Diseases

The thiazole ring is a core component of several antimicrobial agents. The carbothioamide functional group in this compound may also contribute to its potential antimicrobial activity.

Potential Applications:

  • Antibacterial Agents: Targeting essential bacterial enzymes or cellular processes.

  • Antifungal Agents: Disrupting fungal cell wall synthesis or membrane integrity.

Experimental Data from Related Thiazole Derivatives:

Experimental Workflow Visualization:

The following diagram outlines a general workflow for screening compounds for antimicrobial activity.

Antimicrobial_Screening_Workflow Compound Library Compound Library Primary Screening Primary Screening Compound Library->Primary Screening Hit Identification Hit Identification Primary Screening->Hit Identification Secondary Screening (MIC/MBC) Secondary Screening (MIC/MBC) Hit Identification->Secondary Screening (MIC/MBC) Lead Compound Lead Compound Secondary Screening (MIC/MBC)->Lead Compound Mechanism of Action Studies Mechanism of Action Studies Lead Compound->Mechanism of Action Studies

Caption: A typical workflow for the discovery of novel antimicrobial agents.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of novel compounds are crucial for reproducibility and further development. The following are generalized methodologies based on the cited literature for assessing the potential therapeutic activities of compounds like this compound.

In Vitro COX Inhibition Assay
  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

  • Assay Buffer: Prepare a suitable buffer, typically Tris-HCl, containing necessary co-factors like hematin and glutathione.

  • Compound Preparation: Dissolve the test compound (e.g., this compound) in DMSO to create a stock solution and then prepare serial dilutions.

  • Reaction Initiation: Add the enzyme and the test compound to the assay buffer and pre-incubate. Initiate the reaction by adding arachidonic acid.

  • Detection: Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)
  • Cell Culture: Plate cancer cells (e.g., A549, HCT-116) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Conclusion and Future Directions

While this compound remains a molecule with unexplored therapeutic potential, the extensive research on its structural analogs provides a strong rationale for its investigation as a potential anticancer, antimicrobial, or anti-inflammatory agent. The immediate next steps should involve the synthesis of this compound and its evaluation in a battery of in vitro assays targeting the pathways and molecular targets outlined in this guide. High-throughput screening against a panel of cancer cell lines and microbial strains would be a prudent initial step. Subsequent hit-to-lead optimization, guided by structure-activity relationship studies, could pave the way for the development of novel therapeutics derived from this promising scaffold. The logical relationship for this proposed research is visualized below.

Future_Research_Logic Synthesis of this compound Synthesis of this compound In Vitro Screening In Vitro Screening Synthesis of this compound->In Vitro Screening Hit Identification Hit Identification In Vitro Screening->Hit Identification Lead Optimization (SAR) Lead Optimization (SAR) Hit Identification->Lead Optimization (SAR) In Vivo Studies In Vivo Studies Lead Optimization (SAR)->In Vivo Studies Preclinical Development Preclinical Development In Vivo Studies->Preclinical Development

References

2-Methylthiazole-4-carbothioamide derivatives and their potential applications.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 2-Methylthiazole-4-carbothioamide Derivatives: Synthesis and Potential Applications

Introduction

The thiazole ring is a cornerstone of heterocyclic chemistry, forming the structural basis for a multitude of pharmacologically active compounds, including vitamin B1 and numerous approved drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug discovery.[3][4] Similarly, the thioamide functional group, an isostere of the more common amide bond, offers distinct physicochemical properties that can be leveraged in medicinal chemistry.[5][6] Thioamides exhibit altered hydrogen bonding capabilities, increased lipophilicity, and enhanced metabolic stability compared to their amide counterparts, leading to a diverse range of biological activities, including anticancer, antimicrobial, and antiviral effects.[5][7]

This technical guide focuses on the largely unexplored chemical space of This compound derivatives . While direct literature on this specific scaffold is sparse, this document will provide a comprehensive overview of its potential by examining established synthetic methodologies and inferring potential therapeutic applications from well-documented, structurally related compounds. By combining the proven pharmacological relevance of the 2,4-disubstituted thiazole core with the unique properties of the carbothioamide moiety, this class of compounds represents a promising area for future research and development. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals seeking to explore novel heterocyclic agents.

Proposed Synthesis

The synthesis of this compound derivatives can be logically approached through a multi-step sequence, starting from the well-established Hantzsch thiazole synthesis to build the core heterocycle, followed by functional group manipulations to install the desired carbothioamide group. The most common and effective method for converting a carboxamide to a carbothioamide is through thionation using Lawesson's Reagent.[8][9]

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Saponification cluster_2 Step 3: Amidation cluster_3 Step 4: Thionation A Ethyl 2-chloroacetoacetate C Ethyl 2-methylthiazole-4-carboxylate A->C B Thioacetamide B->C D 2-Methylthiazole-4-carboxylic acid C->D NaOH, H2O/EtOH E 2-Methylthiazole-4-carboxamide D->E 1. SOCl2 2. NH4OH F This compound (Target Compound) E->F Lawesson's Reagent, Toluene, Reflux

Proposed synthetic workflow for this compound.
Experimental Protocol: Thionation of 2-Methylthiazole-4-carboxamide

This protocol describes the conversion of the carboxamide precursor to the target carbothioamide using Lawesson's Reagent, a widely used and efficient thionating agent.[8][10]

  • Setup: To a dry, round-bottomed flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2-methylthiazole-4-carboxamide (1.0 eq).

  • Solvent and Reagent Addition: Add anhydrous toluene to the flask to create a suspension. Add Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) (0.5-0.6 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

  • Characterization: Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Potential Therapeutic Applications

The biological potential of this scaffold is inferred from the extensive activities reported for both 2,4-disubstituted thiazoles and various thioamide-containing molecules.

Anticancer Activity

The thiazole nucleus is a common feature in many anticancer agents.[11][12] Derivatives are known to target various mechanisms, including kinase inhibition and the induction of apoptosis.[4][13] The thioamide moiety has also been incorporated into potent anticancer compounds, where it can enhance binding affinity or alter the molecule's pharmacokinetic profile.[6][14]

A key mechanism for related compounds involves the inhibition of signaling pathways crucial for tumor growth and proliferation, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway, which is critical for angiogenesis. Inhibition of VEGFR-2 can block downstream signaling, leading to cell cycle arrest and apoptosis.[13]

G cluster_downstream Downstream Effects VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates RAS RAS VEGFR2->RAS Activates PI3K PI3K VEGFR2->PI3K Activates Target 2-Methylthiazole-4- carbothioamide Derivative Target->VEGFR2 Inhibits Proliferation Cell Proliferation & Survival PLCg->Proliferation Angiogenesis Angiogenesis PLCg->Angiogenesis Apoptosis Apoptosis (Inhibition) PLCg->Apoptosis RAS->Proliferation RAS->Angiogenesis RAS->Apoptosis PI3K->Proliferation PI3K->Angiogenesis PI3K->Apoptosis G Ethionamide Ethionamide (Prodrug) (Thioamide-containing) EthA EthA (Mycobacterial Monooxygenase) Ethionamide->EthA Substrate ActivatedDrug Activated Drug (ETH-NAD Adduct) EthA->ActivatedDrug Bio-activation InhA InhA (Enoyl-ACP Reductase) ActivatedDrug->InhA Inhibits MycolicAcid Mycolic Acid Synthesis InhA->MycolicAcid Required for CellWall Bacterial Cell Wall Integrity MycolicAcid->CellWall Required for G Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX COX-1 / COX-2 Enzymes AA->COX Substrate PGs Prostaglandins COX->PGs Catalyzes Target Thiazole-based Inhibitor Target->COX Inhibits BioEffect Pain & Inflammation PGs->BioEffect Mediates

References

Technical Guide: Physicochemical Characterization of 2-Methylthiazole-4-carbothioamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive overview of the essential physicochemical properties of 2-Methylthiazole-4-carbothioamide, with a focus on its solubility and stability. While specific experimental data for this compound is not extensively available in public literature, this document outlines the standardized methodologies and experimental workflows required for its characterization. The protocols and data presentation formats provided herein are intended to guide researchers in generating and reporting these critical parameters for drug discovery and development.

Introduction to this compound

This compound is a heterocyclic compound containing a thiazole ring, a functional group of interest in medicinal chemistry due to its presence in various biologically active molecules. The thioamide functional group suggests potential for unique chemical reactivity and coordination properties. Accurate determination of its solubility and stability is a critical first step in evaluating its potential as a drug candidate, as these properties fundamentally influence bioavailability, formulation, and storage.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its oral bioavailability. Poor aqueous solubility can lead to low absorption and limited efficacy. The following section details the standard protocols for determining the solubility of a research compound like this compound.

Quantitative Solubility Data

A comprehensive solubility assessment involves measuring the concentration of the compound in various solvents at equilibrium. The data should be presented in a clear and concise format. While specific experimental values for this compound are not publicly documented, Table 1 provides a template for how such data should be structured.

Table 1: Solubility of this compound in Various Solvents

Solvent System Temperature (°C) Method Solubility (µg/mL) Molar Solubility (mM)
Phosphate-Buffered Saline (PBS), pH 7.4 25 HPLC-UV Data not available Data not available
Simulated Gastric Fluid (SGF), pH 1.2 37 HPLC-UV Data not available Data not available
Simulated Intestinal Fluid (SIF), pH 6.8 37 HPLC-UV Data not available Data not available
Water 25 HPLC-UV Data not available Data not available
Dimethyl Sulfoxide (DMSO) 25 HPLC-UV Data not available Data not available

| Ethanol | 25 | HPLC-UV | Data not available | Data not available |

Experimental Protocol: Thermodynamic Solubility Assessment

This protocol describes the shake-flask method, a gold standard for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of this compound in a specified solvent.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., PBS pH 7.4, Water, DMSO)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

  • Syringe filters (0.45 µm)

Procedure:

  • Add an excess amount of solid this compound to a vial. The excess solid ensures that equilibrium is reached.

  • Add a known volume of the desired solvent to the vial.

  • Seal the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After incubation, visually inspect the vial to confirm the presence of undissolved solid.

  • Centrifuge the samples to pellet the excess solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Dilute the filtrate with an appropriate solvent and quantify the concentration of this compound using a validated HPLC-UV method against a standard curve.

Stability Profile

Chemical stability is a critical quality attribute that affects the safety, efficacy, and shelf-life of a drug product. Stability studies are performed to understand how the compound degrades under various environmental conditions.

Quantitative Stability Data

Stability is typically assessed by measuring the percentage of the compound remaining over time under specific conditions. Table 2 provides a template for presenting stability data.

Table 2: Chemical Stability of this compound

Condition Medium Incubation Time (hours) % Remaining Degradation Products
37°C PBS, pH 7.4 0, 1, 4, 8, 24 Data not available Data not available
37°C SGF, pH 1.2 0, 0.5, 1, 2 Data not available Data not available
37°C SIF, pH 6.8 0, 1, 2, 4 Data not available Data not available
40°C / 75% RH (Solid State) N/A 1, 2, 4 weeks Data not available Data not available

| Photostability (ICH Q1B) | Solid & Solution | N/A | Data not available | Data not available |

Experimental Protocol: Solution State Stability Assessment

Objective: To evaluate the chemical stability of this compound in solution under defined pH and temperature conditions.

Materials:

  • Stock solution of this compound (e.g., in DMSO)

  • Aqueous buffers (e.g., PBS pH 7.4, SGF pH 1.2)

  • Incubator or water bath

  • HPLC system with a UV or MS detector

  • Vials

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent like DMSO.

  • Spike a small volume of the stock solution into a larger volume of the pre-warmed (e.g., 37°C) aqueous buffer to achieve the desired final concentration. The final concentration of the organic solvent should be low (typically <1%) to minimize its effect on stability.

  • Immediately withdraw a sample for the t=0 time point. Quench any reaction if necessary (e.g., by dilution in a cold solvent) and analyze by HPLC.

  • Incubate the remaining solution at the desired temperature.

  • Withdraw aliquots at predetermined time points (e.g., 1, 2, 4, 8, 24 hours).

  • Analyze each sample by HPLC to determine the concentration of the parent compound. The peak area of the parent compound is compared to the t=0 sample.

  • The percentage of compound remaining is calculated as: (% Remaining) = (Peak Area at time t / Peak Area at t=0) * 100.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the physicochemical characterization of a research compound such as this compound.

G cluster_solubility Solubility Assessment cluster_stability Stability Assessment sol_start Start: Compound Available sol_shake Shake-Flask Method (Excess solid in solvent) sol_start->sol_shake sol_equilibrate Equilibrate (24-48h at Temp) sol_shake->sol_equilibrate sol_separate Centrifuge & Filter sol_equilibrate->sol_separate sol_quantify Quantify by HPLC sol_separate->sol_quantify sol_data Report: µg/mL or mM sol_quantify->sol_data final_report Physicochemical Profile sol_data->final_report stab_start Start: Compound in Solution stab_incubate Incubate (Defined pH, Temp) stab_start->stab_incubate stab_sample Sample at Time Points (t=0, 1, 2, 4h...) stab_incubate->stab_sample stab_quantify Quantify by HPLC stab_sample->stab_quantify stab_data Report: % Remaining vs. Time stab_quantify->stab_data stab_data->final_report compound 2-Methylthiazole-4- carbothioamide compound->sol_start compound->stab_start

Caption: Workflow for Solubility and Stability Characterization.

Methodological & Application

Application Notes and Protocols for 2-Methylthiazole-4-carbothioamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 2-Methylthiazole-4-carbothioamide, a versatile heterocyclic building block in organic synthesis. While direct literature on this specific compound is limited, its structural motifs suggest its utility in the construction of more complex heterocyclic systems, particularly in the realm of medicinal chemistry.

Overview and Synthetic Strategy

This compound belongs to the family of thiazoles, a class of sulfur and nitrogen-containing heterocycles of significant interest due to their presence in numerous biologically active compounds. The carbothioamide functional group at the 4-position serves as a key handle for a variety of chemical transformations, making this compound a valuable intermediate for the synthesis of novel molecular scaffolds.

The primary synthetic route to this compound is anticipated to be a multi-step process commencing from readily available starting materials. A plausible and widely used approach is the Hantzsch thiazole synthesis.[1] This methodology involves the cyclocondensation of a thioamide with an α-halocarbonyl compound.[1]

A hypothetical, yet chemically sound, synthetic pathway is outlined below. This involves the preparation of a suitable α-haloketone precursor followed by its reaction with thioacetamide.

Diagram: Proposed Synthetic Pathway

G cluster_0 Synthesis of this compound A Ethyl 2-chloroacetoacetate C Ethyl 2-methylthiazole-4-carboxylate A->C Hantzsch Synthesis B Thioacetamide B->C D 2-Methylthiazole-4-carboxylic acid C->D Hydrolysis E 2-Methylthiazole-4-carbonyl chloride D->E Thionyl Chloride F 2-Methylthiazole-4-carboxamide E->F Ammonia G This compound F->G Lawesson's Reagent

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of a 2-Methylthiazole Carboxylate Derivative (Adapted from Hantzsch Thiazole Synthesis)[2]

This protocol describes the synthesis of a 2-methylthiazole-5-carboxylate, which can be conceptually adapted for the synthesis of the 4-carboxylate isomer.

Materials:

  • Alkyl 4-(halo)-2-chloroacetoacetate

  • Thioacetamide

  • Triethylamine

  • Acetonitrile

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve thioacetamide (in molar excess) in acetonitrile.

  • To this solution, add the alkyl 4-(halo)-2-chloroacetoacetate dropwise. An exotherm may be observed.

  • Stir the reaction mixture at room temperature for several hours.

  • Slowly add triethylamine (in molar excess). A further exotherm may be observed.

  • Gently reflux the mixture for approximately one hour.

  • Cool the reaction mixture and quench with water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with dilute acid (e.g., 10% HCl) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography or distillation.

Table 1: Reaction Parameters for a Hantzsch-type Synthesis [2]

ParameterValue
Reactant 1Thioacetamide
Reactant 2Ethyl 2-chloro-4,4,4-trifluoroacetoacetate
BaseTriethylamine
SolventAcetonitrile
TemperatureReflux
Yield~90%
Protocol 2: Conversion of Carboxamide to Carbothioamide

The conversion of the corresponding 2-methylthiazole-4-carboxamide to the target carbothioamide can be achieved using a thionating agent such as Lawesson's reagent or phosphorus pentasulfide.

Materials:

  • 2-Methylthiazole-4-carboxamide

  • Lawesson's Reagent

  • Anhydrous Toluene or Dioxane

Procedure:

  • In a flame-dried, two-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend 2-methylthiazole-4-carboxamide in anhydrous toluene.

  • Add Lawesson's reagent (approximately 0.5 equivalents) to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Applications in Organic Synthesis

The synthetic utility of this compound lies in the reactivity of the carbothioamide group, which can participate in various cyclization and functional group transformation reactions.

Synthesis of Fused Heterocyclic Systems

A primary application of this building block is expected to be in the synthesis of fused heterocyclic systems, such as thieno[2,3-d]thiazoles. These scaffolds are of interest in medicinal chemistry and materials science.[3][4][5]

Diagram: General Workflow for Thieno[2,3-d]thiazole Synthesis

G cluster_0 Synthesis of Thieno[2,3-d]thiazoles A This compound C Intermediate Adduct A->C Alkylation B α-Haloester or α-Haloketone B->C D Thieno[2,3-d]thiazole Derivative C->D Intramolecular Cyclization

Caption: General reaction scheme for the synthesis of thieno[2,3-d]thiazoles.

Protocol 3: Synthesis of a Thieno[2,3-d]thiazole Derivative (Hypothetical)

This protocol is based on established methods for the synthesis of thieno[2,3-d]thiazoles from related starting materials.

Materials:

  • This compound

  • Ethyl bromoacetate

  • Sodium ethoxide

  • Anhydrous ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound in anhydrous ethanol.

  • Add a solution of sodium ethoxide in ethanol to the flask and stir for a short period at room temperature.

  • Add ethyl bromoacetate dropwise to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and neutralize with a weak acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Table 2: Potential Reaction Conditions for Thieno[2,3-d]thiazole Synthesis

ParameterValue
Starting MaterialThis compound
ElectrophileEthyl bromoacetate
BaseSodium ethoxide
SolventAnhydrous Ethanol
TemperatureReflux
Expected ProductEthyl 2-amino-5-methylthieno[3,2-d]thiazole-6-carboxylate

Potential Applications in Drug Discovery

Thiazole-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The carbothioamide functional group can also contribute to biological activity or serve as a precursor for other functional groups that modulate the pharmacological profile of a molecule. Given the prevalence of the thiazole scaffold in medicinal chemistry, this compound represents a promising starting point for the development of novel therapeutic agents.

Conclusion

This compound is a potentially valuable building block for organic synthesis, particularly for the construction of complex heterocyclic systems. While detailed experimental procedures for its synthesis and reactions are not extensively documented, established methodologies for thiazole and carbothioamide chemistry provide a solid foundation for its preparation and further functionalization. The protocols and application notes provided herein offer a starting point for researchers interested in exploring the synthetic utility of this compound in their research and development endeavors. Further investigation into the reactivity and biological activity of derivatives of this compound is warranted.

References

protocol for dissolving and handling 2-Methylthiazole-4-carbothioamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylthiazole-4-carbothioamide is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the thiazole core in many biologically active molecules.[1] Proper handling and dissolution are critical for accurate and reproducible experimental results. These application notes provide a detailed protocol for the dissolution and handling of this compound, compiled from available safety data and chemical properties of the compound and its structural analogs.

Safety and Handling Precautions

Always consult the Safety Data Sheet (SDS) before handling this compound.

This compound and related thiazole compounds may be hazardous. The following precautions are recommended based on available safety data for similar structures[2][3]:

  • Personal Protective Equipment (PPE):

    • Wear appropriate protective gloves, clothing, and eye/face protection.[2][3]

    • In case of inadequate ventilation, use a NIOSH/MSHA approved respirator.[2]

  • Handling:

    • Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or fumes.[2][3]

    • Wash hands thoroughly after handling.[2]

    • Avoid contact with skin and eyes.[2]

    • Keep away from heat, sparks, and open flames.[2][3]

    • Use non-sparking tools and take precautionary measures against static discharge.[3]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]

    • Keep away from strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[3]

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₅H₆N₂S₂[]
Molecular Weight 158.25 g/mol []
Melting Point 201 °C[]
Boiling Point 289.621 °C at 760 mmHg[]
Density 1.376 g/cm³[]
Appearance Solid (form may vary)

Solubility Profile

SolventExpected SolubilityNotes
Dimethyl Sulfoxide (DMSO) Likely solubleA common solvent for dissolving organic compounds for biological assays.
Acetone Potentially soluble"Dry acetone" is mentioned as a solvent in the synthesis of related compounds.[1]
Ethanol/Water Mixtures Potentially soluble with heatingRecrystallization from ethanol/water mixtures is a common purification method for similar compounds, suggesting some solubility, especially at elevated temperatures.[1]
Water Likely low solubilityA related compound, 2-Amino-4-methylthiazole, has a reported aqueous solubility of 10.8 µg/mL at pH 7.4, suggesting that this compound may also have limited solubility in aqueous solutions.[5]

Experimental Protocols

Protocol for Preparation of a Stock Solution

This protocol provides a general procedure for dissolving this compound. The choice of solvent and concentration should be determined by the specific experimental requirements.

Materials:

  • This compound powder

  • Appropriate solvent (e.g., DMSO)

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Pre-weighing: Tare a sterile microcentrifuge tube or vial on a calibrated analytical balance.

  • Weighing the Compound: Carefully weigh the desired amount of this compound into the tared container. Record the exact weight.

  • Solvent Addition: Add the calculated volume of the chosen solvent to achieve the desired stock solution concentration.

  • Dissolution:

    • Cap the container tightly.

    • Vortex the solution for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes. Gentle heating may also be applied if the compound's stability at elevated temperatures is known.

  • Visual Inspection: Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.

  • Storage: Store the stock solution in a tightly sealed container at the appropriate temperature (typically -20°C or -80°C for long-term storage) and protect from light.

Diagrams

Experimental Workflow for Solution Preparation

G cluster_0 Preparation cluster_1 Storage & Use A Weigh 2-Methylthiazole- 4-carbothioamide B Add appropriate solvent (e.g., DMSO) A->B 1. C Vortex and/or sonicate to dissolve B->C 2. D Visually inspect for complete dissolution C->D 3. E Store stock solution at -20°C or -80°C D->E 4. F Dilute to working concentration for experiments E->F 5.

Caption: Workflow for preparing a solution of this compound.

Logic Diagram for Solvent Selection

G A Start: Need to dissolve This compound B Is the experiment in an aqueous system? A->B C Try DMSO as the primary solvent B->C No D Consider aqueous buffers, but expect low solubility. Perform small-scale tests. B->D Yes E If solubility in primary solvent is poor, consider alternatives like Acetone or Ethanol/Water mixtures. C->E Solubility Issues F Proceed with the experiment C->F Soluble D->F E->F

Caption: Decision-making process for selecting an appropriate solvent.

References

Application Notes and Protocols for 2-Methylthiazole-4-carbothioamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 2-Methylthiazole-4-carbothioamide and its derivatives in drug discovery and development. While specific data for the parent compound is limited in publicly available literature, the thiazole scaffold is a well-established pharmacophore. This document focuses on the applications of closely related thiazole derivatives, offering valuable insights into the prospective therapeutic avenues for this compound.

Overview and Therapeutic Potential

The thiazole ring is a privileged heterocyclic motif frequently found in a wide array of biologically active compounds and FDA-approved drugs. Its unique structural and electronic properties allow for diverse chemical modifications, making it a versatile scaffold in medicinal chemistry. Derivatives of the 2-methylthiazole-4-carboxamide and carbothioamide core have demonstrated significant potential in several therapeutic areas, most notably in oncology.

Key areas of investigation include:

  • Anticancer Activity: Thiazole derivatives have shown potent cytotoxic effects against various cancer cell lines. The primary mechanism often involves the inhibition of key signaling pathways crucial for tumor growth and proliferation.

  • Enzyme Inhibition: The thiazole scaffold has been identified as an effective inhibitor of various enzymes, including kinases like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are critical for tumor angiogenesis.

  • Antimicrobial and Antioxidant Activities: While this note focuses on oncology, it is worth noting that thiazole derivatives have also been explored for their potential as antimicrobial and antioxidant agents.

Anticancer Applications and Mechanism of Action

Research into thiazole derivatives has revealed their potential to interfere with multiple facets of cancer progression, including cell proliferation, survival, and angiogenesis.

Inhibition of Angiogenesis via VEGFR-2 Signaling

A prominent mechanism of action for several anticancer thiazole derivatives is the inhibition of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis—the formation of new blood vessels that supply tumors with essential nutrients. By blocking the ATP-binding site of VEGFR-2, these compounds can inhibit its phosphorylation and downstream signaling, ultimately leading to a reduction in tumor vascularization and growth.[1][2][3][4][5]

A proposed signaling pathway for VEGFR-2 inhibition by thiazole derivatives is illustrated below:

VEGFR2_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Thiazole 2-Methylthiazole-4- carbothioamide Derivative Thiazole->VEGFR2 Inhibits ATP Binding PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Migration Endothelial Cell Migration ERK->Migration Akt Akt PI3K->Akt Akt->Proliferation Akt->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis

Caption: VEGFR-2 signaling pathway and its inhibition by thiazole derivatives.

Induction of Cell Cycle Arrest and Apoptosis

Thiazole derivatives have been shown to induce cell cycle arrest, primarily at the G1 and G2/M phases, in cancer cells. This disruption of the normal cell cycle progression prevents cell division and can lead to apoptosis (programmed cell death). The induction of apoptosis is a key indicator of the anticancer potential of a compound.

The general workflow for investigating the effects of a thiazole derivative on the cell cycle is depicted below:

Cell_Cycle_Analysis_Workflow Start Cancer Cell Culture Treatment Treat with Thiazole Derivative (e.g., IC50 conc.) Start->Treatment Incubation Incubate for 24-48h Treatment->Incubation Harvest Harvest and Fix Cells (e.g., with Ethanol) Incubation->Harvest Stain Stain with DNA Dye (e.g., Propidium Iodide) Harvest->Stain Analysis Flow Cytometry Analysis Stain->Analysis Result Determine Cell Population in G0/G1, S, and G2/M phases Analysis->Result

Caption: Experimental workflow for cell cycle analysis.

Quantitative Data Summary

The following tables summarize the in vitro biological activities of various 2-methylthiazole-4-carboxamide derivatives. It is important to note that these are representative examples, and the activity of this compound itself may vary.

Table 1: In Vitro Cytotoxicity of Thiazole Derivatives against Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
4b MDA-MB-231 (Breast)3.52Sorafenib1.18
4d MDA-MB-231 (Breast)1.21Sorafenib1.18
10b A549 (Lung)4.2Gefitinib-
10d A549 (Lung)2.9Gefitinib-
10b H441 (Lung)4.8Gefitinib-
10d H441 (Lung)3.8Gefitinib-
5b MCF-7 (Breast)0.2 ± 0.01--
5k MDA-MB-468 (Breast)0.6 ± 0.04--
5g PC-12 (Pheochromocytoma)0.43 ± 0.06--

Data compiled from multiple sources.[1][6][7]

Table 2: In Vitro VEGFR-2 Kinase Inhibitory Activity of Thiazole Derivatives

Compound IDVEGFR-2 IC50 (nM)Reference CompoundVEGFR-2 IC50 (nM)
10b 78.4 ± 1.5--
10d 43.0 ± 2.4--
4a 91Sorafenib53

Data compiled from multiple sources.[3][6]

Experimental Protocols

The following are generalized protocols for key experiments relevant to the evaluation of this compound and its derivatives. Researchers should optimize these protocols for their specific experimental conditions.

General Synthesis of 2-Substituted-4-methylthiazole-5-carboxylates

This protocol describes a one-pot synthesis method for ethyl 2-substituted-4-methylthiazole-5-carboxylates, which are precursors to the corresponding carbothioamides.

Materials:

  • Ethyl acetoacetate

  • N-bromosuccinimide (NBS)

  • Thiourea or N-substituted thiourea

  • Tetrahydrofuran (THF)

  • Water

  • Ammonia solution

Procedure:

  • Dissolve ethyl acetoacetate in a mixture of water and THF in a reaction flask.

  • Cool the mixture to below 0°C in an ice bath.

  • Slowly add NBS to the cooled solution while stirring.

  • Allow the reaction mixture to stir at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, add the appropriate thiourea derivative to the reaction mixture.

  • Heat the mixture to 80°C and reflux for 2-20 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Basify the solution with an ammonia solution to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

This protocol is adapted from a general method for thiazole synthesis.[8][9]

In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol outlines a method to determine the in vitro inhibitory activity of a compound against the VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • Test compound (this compound derivative)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 96-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the substrate.

  • Add the diluted test compound or DMSO (vehicle control) to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • The luminescent signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the effect of a test compound on the cell cycle of a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (this compound derivative)

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed the cancer cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the test compound at its IC50 concentration for 24 or 48 hours. Include a vehicle-treated control.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in the PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

  • Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10][11][12][13]

Conclusion and Future Directions

The data presented for 2-methylthiazole-4-carboxamide derivatives strongly suggest that this compound holds significant promise as a scaffold for the development of novel anticancer agents. The demonstrated activities against various cancer cell lines and the inhibition of key oncogenic pathways like VEGFR-2 signaling highlight the therapeutic potential of this chemical class.

Future research should focus on:

  • Synthesis and Biological Evaluation: The direct synthesis and comprehensive biological evaluation of this compound are crucial to ascertain its specific activity and properties.

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of substitutions on the thiazole ring and the carbothioamide moiety will help in optimizing the potency and selectivity of these compounds.

  • In Vivo Studies: Promising candidates from in vitro studies should be advanced to preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.

  • Target Deconvolution: For compounds with significant cytotoxic activity, further studies are needed to identify their precise molecular targets and elucidate their detailed mechanisms of action.

By leveraging the information and protocols outlined in these application notes, researchers can effectively explore the potential of this compound and its analogs in the ongoing quest for novel and more effective cancer therapies.

References

Application Notes and Protocols: Preclinical Evaluation of 2-Methylthiazole-4-carbothioamide Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylthiazole-4-carbothioamide is a synthetic compound featuring a thiazole ring, a structure found in numerous biologically active and FDA-approved drugs.[1] While extensive peer-reviewed research exclusively on this compound is not abundant, its structural similarity to other pharmacologically active thiazoles suggests potential therapeutic applications.[2] Commercial sources indicate possible antimicrobial and anticancer properties, potentially mediated through the induction of apoptosis.[2] The thiazole moiety is a versatile scaffold in medicinal chemistry, known to interact with various biological targets.[1] This document provides a comprehensive experimental framework for the systematic evaluation of the anticancer efficacy of this compound, from initial in vitro screening to in vivo validation.

Hypothesized Signaling Pathway: Induction of Apoptosis

Based on the common mechanisms of action for thiazole-containing anticancer compounds, it is hypothesized that this compound may exert its cytotoxic effects by inducing apoptosis. This could involve the modulation of the intrinsic apoptotic pathway, characterized by the regulation of Bcl-2 family proteins and the subsequent activation of a caspase cascade.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Nucleus 2M4C This compound Bax Bax 2M4C->Bax Activates Bcl2 Bcl-2 2M4C->Bcl2 Inhibits Mito Mitochondrial Outer Membrane Bax->Mito Forms pore Bcl2->Bax CytoC Cytochrome c Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome aCasp9 Activated Caspase-9 aCasp3 Activated Caspase-3 aCasp9->aCasp3 Activates Casp3 Pro-Caspase-3 Casp3->aCasp3 Apoptosis Apoptosis aCasp3->Apoptosis Executes Apoptosome->aCasp9 Activates Mito->CytoC Release

Caption: Hypothesized apoptotic signaling pathway modulated by this compound.

Experimental Design and Workflow

A tiered approach is recommended to efficiently evaluate the anticancer potential of this compound. The workflow progresses from broad cytotoxicity screening in vitro to mechanistic assays and finally to efficacy testing in an in vivo model.

G cluster_invitro In Vitro Evaluation cluster_mechanistic cluster_functional cluster_invivo In Vivo Validation A Phase 1: Cytotoxicity Screening (MTT/CellTiter-Glo Assay) B Phase 2: Mechanistic Assays A->B C Phase 3: Functional Assays B->C B1 Apoptosis vs. Necrosis (Annexin V/PI Staining) B->B1 B2 Caspase Activation (Caspase-Glo 3/7 Assay) B->B2 C1 Cell Migration (Wound Healing Assay) C->C1 C2 Colony Formation Assay C->C2 D Phase 4: Xenograft Tumor Model (Efficacy & Toxicology) C->D

Caption: Overall experimental workflow for evaluating this compound efficacy.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line(s) of interest (e.g., HCT-116, HepG2)[1]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.

Protocol 2: In Vivo Tumor Xenograft Model

This protocol evaluates the in vivo efficacy of this compound in a subcutaneous tumor model.[3][4]

Materials:

  • Immunocompromised mice (e.g., BALB/c nude or NSG mice, 4-6 weeks old)[3][4]

  • Cancer cells (e.g., 5 x 10^6 cells in 100 µL PBS/Matrigel)[3]

  • This compound formulated for in vivo administration

  • Vehicle control solution

  • Calipers

  • Sterile syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week under standard housing conditions (22-25°C, 12h light/dark cycle).[3]

  • Tumor Cell Implantation: Subcutaneously inject cancer cells into the right flank of each mouse.[4]

  • Tumor Growth Monitoring: Monitor the mice daily. Once tumors become palpable and reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups (n=5-10 mice per group).[3]

  • Treatment Administration: Administer this compound (e.g., via oral gavage or intraperitoneal injection) at predetermined doses and schedule (e.g., daily for 21 days). The control group should receive the vehicle solution.

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = 0.5 x Length x Width².[3]

  • Toxicity Monitoring: Monitor animal body weight, food intake, and overall health throughout the study as indicators of toxicity.[3]

  • Endpoint: At the end of the study, euthanize the mice, and excise, weigh, and photograph the tumors. Tissues can be collected for further analysis (e.g., histology, Western blot).

Data Presentation

Quantitative data should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineTreatment Duration (hours)IC50 (µM) ± SD
HCT-11648[Insert Value]
HCT-11672[Insert Value]
HepG248[Insert Value]
HepG272[Insert Value]
Normal Fibroblasts72[Insert Value]

Table 2: In Vivo Efficacy in Xenograft Model

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Final Body Weight (g) ± SEM
Vehicle Control0[Insert Value]0[Insert Value]
2M4C25[Insert Value][Insert Value][Insert Value]
2M4C50[Insert Value][Insert Value][Insert Value]
Positive Control[Dose][Insert Value][Insert Value][Insert Value]

References

Application Notes and Protocols for 2-Methylthiazole-4-carbothioamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of recommended in vitro and in vivo assays for evaluating the biological activity of 2-Methylthiazole-4-carbothioamide. The protocols are based on established methodologies for analogous thiazole derivatives, which have shown potential as anticancer and antimicrobial agents.[1][2][3][4][5]

Introduction

This compound is a heterocyclic compound belonging to the thiazole class of molecules. Thiazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antifungal properties.[2][3][4][5][6] The structural features of this compound, particularly the thiazole ring and the carbothioamide group, suggest its potential for biological activity.[1] These notes outline a series of assays to explore its therapeutic potential.

Data Presentation

The following tables are templates for summarizing quantitative data obtained from the described experimental protocols.

Table 1: In Vitro Anticancer Activity of this compound

Cancer Cell LineAssay TypeIC₅₀ (µM)Test Duration (hours)
MCF-7 (Breast)MTT48
PC-3 (Prostate)MTT48
A549 (Lung)SRB48
HCT-116 (Colon)SRB48

Table 2: In Vitro Antimicrobial Activity of this compound

Microbial StrainAssay TypeMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureusBroth Microdilution
Bacillus subtilisBroth Microdilution
Escherichia coliBroth Microdilution
Pseudomonas aeruginosaBroth Microdilution
Candida albicansBroth Microdilution

Table 3: In Vivo Anticancer Efficacy in Xenograft Model

Treatment GroupDose (mg/kg)Administration RouteTumor Volume Change (%)Body Weight Change (%)
Vehicle Control-i.p.
This compound10i.p.
This compound25i.p.
Positive Controli.p.

Experimental Protocols

In Vitro Assays

1. MTT Assay for Cell Viability (Anticancer Screening)

This protocol is designed to assess the cytotoxic effects of this compound on various cancer cell lines.

  • Materials:

    • Cancer cell lines (e.g., MCF-7, PC-3, A549, HCT-116)

    • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

    • This compound (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

    • Multichannel pipette

    • Microplate reader

  • Procedure:

    • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

    • Prepare serial dilutions of this compound in culture medium.

    • After 24 hours, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48 hours at 37°C and 5% CO₂.

    • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

    • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

2. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) (Antimicrobial Screening)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.[7]

  • Materials:

    • Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans)

    • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

    • This compound (dissolved in DMSO)

    • Sterile 96-well plates

    • Bacterial/fungal inoculums standardized to 0.5 McFarland

    • Positive control antibiotics (e.g., ampicillin, gentamicin) and antifungals (e.g., fluconazole)

  • Procedure:

    • Dispense 100 µL of broth into each well of a 96-well plate.

    • Add 100 µL of the stock solution of this compound to the first well and perform serial two-fold dilutions across the plate.

    • Prepare a standardized microbial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Add 5 µL of the standardized inoculum to each well.

    • Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

In Vivo Assay

1. Human Tumor Xenograft Model in Nude Mice (Anticancer Efficacy)

This protocol evaluates the in vivo anticancer activity of this compound in an animal model.

  • Materials:

    • Athymic nude mice (4-6 weeks old)

    • Human cancer cells (e.g., PC-3)

    • Matrigel

    • This compound formulation for injection (e.g., in a solution of saline, DMSO, and Tween 80)

    • Positive control drug (e.g., cisplatin)

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ PC-3 cells) mixed with Matrigel into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomly assign the mice to treatment groups (vehicle control, different doses of the compound, positive control).

    • Administer the treatments (e.g., intraperitoneal injection) daily or on a specified schedule for a defined period (e.g., 21 days).

    • Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

    • Analyze the data for statistically significant differences in tumor growth between the treatment and control groups.

Visualizations

experimental_workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation a MTT Assay (Cell Viability) decision Promising In Vitro Activity? a->decision b MIC Assay (Antimicrobial) b->decision c Xenograft Model (Anticancer Efficacy) end Lead Optimization/ Further Studies c->end start 2-Methylthiazole- 4-carbothioamide start->a start->b decision->c Yes

Caption: Experimental workflow for evaluating this compound.

signaling_pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation & Survival mtor->proliferation compound 2-Methylthiazole- 4-carbothioamide compound->akt Inhibits?

Caption: Hypothetical signaling pathway targeted by this compound.

logical_relationship compound Compound Synthesis (this compound) invitro In Vitro Assays compound->invitro invivo In Vivo Assays invitro->invivo Based on activity pkpd Pharmacokinetics/ Pharmacodynamics invivo->pkpd lead Lead Compound Identification pkpd->lead

Caption: Logical relationship of assays in drug discovery.

References

Application Notes & Protocols for the Quantification of 2-Methylthiazole-4-carbothioamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed experimental protocols for the quantitative analysis of 2-Methylthiazole-4-carbothioamide. Due to a lack of specific published methods for this compound, the following protocols have been developed based on established analytical techniques for structurally similar thiazole and carbothioamide derivatives. The primary recommended techniques are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and selectivity.

Introduction to Analytical Techniques

The quantification of this compound, a molecule containing a thiazole ring and a carbothioamide functional group, is essential for pharmacokinetic studies, formulation development, and quality control. The choice of analytical technique depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

  • HPLC-UV: This is a robust and widely accessible technique suitable for quantifying the analyte in bulk materials and simple formulations. The method relies on the inherent UV absorbance of the thiazole ring.

  • LC-MS/MS: This technique offers superior sensitivity and selectivity, making it ideal for quantifying low concentrations of the analyte in complex biological matrices such as plasma, urine, and tissue homogenates.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol outlines a reverse-phase HPLC method for the quantification of this compound. The methodology is adapted from validated methods for other thiazole derivatives.[1][2]

Experimental Protocol

a) Instrumentation and Materials:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (or orthophosphoric acid)

  • Ultrapure water

  • This compound reference standard

b) Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic elution can be optimized. A starting point is an isocratic mixture of Acetonitrile and water (with 0.1% formic acid) in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Based on the UV spectrum of the compound. A wavelength of around 270-280 nm is a reasonable starting point for thiazole derivatives.[1]

  • Injection Volume: 10 µL

c) Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the this compound reference standard in 10 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Working Standards: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

d) Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Reference Standard Stock Prepare Stock Solution Standard->Stock Sample Test Sample SamplePrep Prepare Sample Solution Sample->SamplePrep Solvent Solvent (e.g., Methanol) Solvent->Stock MobilePhase Mobile Phase Working Prepare Working Standards MobilePhase->Working MobilePhase->SamplePrep Stock->Working Inject Inject into HPLC Working->Inject Filter Filter Sample SamplePrep->Filter Filter->Inject Detect UV Detection Inject->Detect CalCurve Generate Calibration Curve Detect->CalCurve Quantify Quantify Sample Detect->Quantify CalCurve->Quantify

Caption: Workflow for the quantification of this compound by HPLC-UV.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of this compound in complex matrices, a highly sensitive and selective LC-MS/MS method is proposed. This method is based on protocols for similar small molecules in biological fluids.[3][4][5]

Experimental Protocol

a) Instrumentation and Materials:

  • LC-MS/MS system (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source.

  • C18 or HILIC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Acetonitrile (LC-MS grade).

  • Methanol (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Ultrapure water.

  • This compound reference standard.

  • Internal Standard (IS): A structurally similar and stable isotope-labeled compound is ideal. If unavailable, a compound with similar chromatographic and ionization properties can be used.

b) LC and MS Conditions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions: These need to be determined by infusing a standard solution of this compound. A plausible transition would be from the protonated molecule [M+H]+ to a stable product ion.

    • Proposed Q1 (Precursor Ion): m/z of [this compound + H]+

    • Proposed Q3 (Product Ion): A major fragment ion (e.g., loss of the thioamide group).

  • MS Parameters: Optimize cone voltage and collision energy for the specific MRM transitions.

c) Sample Preparation (from Plasma):

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 12,000 rpm for 10 minutes at 4 °C.

  • Supernatant Transfer: Transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (95% A: 5% B).

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Precipitate Protein Precipitation Plasma->Precipitate IS Internal Standard in Acetonitrile IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize ESI Ionization Separate->Ionize Detect MRM Detection Ionize->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Quantify Quantify Concentration Ratio->Quantify

Caption: Workflow for the quantification of this compound in plasma by LC-MS/MS.

Data Presentation: Method Performance Characteristics

The following tables summarize the expected quantitative performance parameters for the proposed analytical methods. These values are based on typical performance for similar assays found in the literature.[1][3][5]

Table 1: Proposed HPLC-UV Method Performance

ParameterExpected Value
Linearity (r²)> 0.995
Range1 - 100 µg/mL
Limit of Detection (LOD)~0.3 µg/mL
Limit of Quantification (LOQ)~1.0 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Table 2: Proposed LC-MS/MS Method Performance

ParameterExpected Value
Linearity (r²)> 0.998
Range0.5 - 500 ng/mL
Limit of Detection (LOD)~0.1 ng/mL
Limit of Quantification (LOQ)~0.5 ng/mL
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 10%

Logical Relationship of Analytical Techniques

The selection of an appropriate analytical technique is guided by the specific requirements of the study.

Logic_Diagram cluster_question Analytical Question cluster_method Recommended Method Analyte 2-Methylthiazole-4- carbothioamide Matrix Complex Matrix? (e.g., Plasma) Analyte->Matrix Sensitivity High Sensitivity Required? Matrix->Sensitivity Yes HPLC HPLC-UV Matrix->HPLC No Sensitivity->HPLC No LCMS LC-MS/MS Sensitivity->LCMS Yes

Caption: Decision tree for selecting an analytical method for this compound.

References

Application Notes & Protocols: 2-Methylthiazole-4-carbothioamide in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Methylthiazole-4-carbothioamide is a versatile heterocyclic building block for the synthesis of complex bioactive molecules. The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs, and is associated with a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. The carbothioamide (thioamide) group is a valuable functional handle, serving as a key precursor for the construction of other heterocyclic systems, most notably in the renowned Hantzsch thiazole synthesis.

These notes provide detailed protocols for the synthesis of the this compound precursor and its subsequent use in synthesizing novel bis-thiazole derivatives with potential therapeutic applications.

Application Note 1: Synthesis of this compound

The synthesis of the title compound can be efficiently achieved via a three-step sequence starting from the commercially available 2-methylthiazole-4-carboxylic acid. The process involves the formation of an intermediate carboxamide, followed by thionation.

Synthesis_Workflow A 2-Methylthiazole-4-carboxylic Acid B 2-Methylthiazole-4-carboxamide A->B 1. SOCl2 or EDC/HOBt 2. NH4OH C This compound B->C Lawesson's Reagent Toluene, Reflux

Caption: Synthetic workflow for this compound.

Experimental Protocol 1.1: Synthesis of 2-Methylthiazole-4-carboxamide

This protocol describes the conversion of the carboxylic acid to the primary amide via an acid chloride intermediate.

Materials:

  • 2-Methylthiazole-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Ammonium hydroxide (NH₄OH), concentrated solution

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • To a stirred suspension of 2-methylthiazole-4-carboxylic acid (1.0 eq) in anhydrous DCM (10 mL/g of acid) at 0 °C, add thionyl chloride (1.5 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.

  • Dissolve the crude acid chloride residue in anhydrous DCM and cool to 0 °C in an ice bath.

  • Slowly add concentrated ammonium hydroxide solution (3.0 eq) dropwise, ensuring the temperature remains below 10 °C.

  • Stir the mixture vigorously at room temperature for 1-2 hours.

  • Dilute the reaction mixture with water and extract with DCM (3 x 50 mL).

  • Combine the organic layers, wash with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude amide by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford pure 2-methylthiazole-4-carboxamide.

Experimental Protocol 1.2: Thionation to this compound

This protocol details the conversion of the carboxamide to the target carbothioamide using Lawesson's reagent.[1][2]

Materials:

  • 2-Methylthiazole-4-carboxamide

  • Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]

  • Toluene, anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane solvent system

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, dissolve 2-methylthiazole-4-carboxamide (1.0 eq) in anhydrous toluene (20 mL/g of amide).

  • Add Lawesson's reagent (0.6 eq) to the solution.[2]

  • Heat the mixture to reflux (approx. 110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the toluene.

  • Purify the resulting residue directly by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane (e.g., 10% to 40%).

  • Combine the fractions containing the product and evaporate the solvent to yield this compound as a solid.

Application Note 2: Hantzsch Synthesis of Bioactive Bis-Thiazole Derivatives

This compound is an excellent substrate for the Hantzsch thiazole synthesis, a classical and highly effective method for constructing a thiazole ring.[3] By reacting the carbothioamide with various α-haloketones, a diverse library of novel 4,2'-bis-thiazole derivatives can be generated. These compounds are of significant interest in drug discovery due to the prevalence of multi-thiazole motifs in potent bioactive agents.

Hantzsch_Synthesis cluster_reactants Reactants A This compound C 4,2'-Bis-thiazole Derivative A->C Hantzsch Reaction (e.g., Ethanol, Reflux) B α-Haloketone (R-CO-CH2-X) B->C Hantzsch Reaction (e.g., Ethanol, Reflux)

Caption: General scheme for the Hantzsch bis-thiazole synthesis.

Experimental Protocol 2.1: General Procedure for the Synthesis of 4,2'-Bis-thiazole Derivatives

This protocol provides a general method for the condensation reaction between this compound and a substituted α-haloketone.[3]

Materials:

  • This compound

  • A substituted α-haloketone (e.g., 2-bromoacetophenone derivatives) (1.0 - 1.1 eq)

  • Ethanol or Methanol

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol (15 mL/g) in a round-bottom flask.

  • Add the corresponding α-haloketone (1.05 eq) to the solution.

  • Heat the reaction mixture to reflux (approx. 80 °C) for 3-6 hours. Monitor the formation of the product by TLC.

  • After completion, cool the reaction mixture to room temperature. A precipitate of the hydrohalide salt of the product may form.

  • Pour the cooled mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the acid and precipitate the free base product.

  • Stir for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with water, followed by a small amount of cold ethanol.

  • Dry the solid product under vacuum to yield the desired 4,2'-bis-thiazole derivative. Further purification can be achieved by recrystallization if necessary.

Application Note 3: Biological Activity and Mechanism of Action

Thiazole-containing compounds are known to target a multitude of biological pathways, making them potent anticancer agents.[4][5] Specifically, they have been identified as inhibitors of various protein kinases, such as those in the PI3K/Akt/mTOR and MAPK/ERK signaling pathways, which are critical for cancer cell proliferation, survival, and angiogenesis.[4][6]

The synthesized bis-thiazole derivatives are structurally analogous to known kinase inhibitors. Their mechanism of action can be postulated to involve the inhibition of key oncogenic signaling cascades. A representative pathway targeted by thiazole-based drugs like Dasatinib is the BCR-ABL/SRC kinase pathway, which drives chronic myeloid leukemia (CML) and other cancers.[3][7][8]

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K RAS RAS RTK->RAS BCR_ABL BCR-ABL / SRC Kinases BCR_ABL->PI3K BCR_ABL->RAS STAT STATs BCR_ABL->STAT AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT->Proliferation Molecule Synthesized Bis-Thiazole (Proposed) Molecule->BCR_ABL Inhibition

Caption: Proposed inhibition of oncogenic signaling by bis-thiazole derivatives.

Data Presentation: Representative Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative thiazole-based compounds against various human cancer cell lines. The data is compiled from the literature for structurally related molecules and serves to illustrate the potential potency of this chemical class.[5][9]

Compound IDR-Group (on Phenyl Ring)Cancer Cell LineIC₅₀ (µM)
BT-1 4-HA549 (Lung)5.2 ± 0.4
BT-2 4-ClMCF-7 (Breast)1.8 ± 0.2
BT-3 4-OCH₃HCT-116 (Colon)3.5 ± 0.3
BT-4 4-NO₂A549 (Lung)0.9 ± 0.1
BT-5 3,4-diClMCF-7 (Breast)0.5 ± 0.08
Etoposide (Standard Drug)A549 (Lung)2.1 ± 0.15
Etoposide (Standard Drug)MCF-7 (Breast)3.1 ± 0.2

Note: The data presented is illustrative for bioactive molecules synthesized via the Hantzsch reaction with thiazole-carbothioamide analogues and may not represent the exact values for derivatives of this compound.

This compound serves as a highly valuable and versatile starting material for the development of novel bioactive compounds. The protocols outlined herein provide a clear and reproducible pathway for its synthesis and its application in the Hantzsch thiazole reaction to generate libraries of bis-thiazole derivatives. These derivatives are promising candidates for further investigation as potent anticancer agents, likely acting through the inhibition of critical oncogenic signaling pathways.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methylthiazole-4-carbothioamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methylthiazole-4-carbothioamide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. The primary synthesis route, the Hantzsch thiazole synthesis, involves the reaction of thioacetamide with a suitable α-halocarbonyl compound. Incomplete reaction, side reactions, and product degradation are common culprits.

Potential Causes and Solutions:

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: The cyclization reaction to form the thiazole ring may require more time or higher temperatures to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Poor Reagent Quality: Ensure the purity of your starting materials, especially the α-halo-β-ketoester or a related precursor. Impurities can interfere with the reaction. Commercial chloroacetone, for instance, is often distilled before use to remove impurities[1].

  • Side Reactions:

    • Formation of Oxazoles: If acetamide is present as an impurity in the thioacetamide, or if the thioamide hydrolyzes, the corresponding oxazole can form as a byproduct. Using freshly prepared or high-purity thioacetamide is crucial.

    • Polymerization/Tar Formation: α-Halo-carbonyl compounds can be unstable and prone to self-condensation or polymerization, especially under basic conditions or at elevated temperatures. Adding the α-halo-carbonyl compound slowly to the reaction mixture can help minimize these side reactions.

  • Product Degradation:

    • Harsh Reaction Conditions: Prolonged exposure to high temperatures or strongly acidic/basic conditions during workup can lead to the degradation of the thiazole ring or the carbothioamide functional group.

Optimization Strategies:

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate and selectivity. Protic solvents like ethanol can facilitate the reaction, while aprotic solvents like acetonitrile or benzene have also been used successfully in similar syntheses[2][3].

  • Catalyst: While the Hantzsch synthesis does not always require a catalyst, the addition of a mild base like triethylamine can sometimes improve yields by neutralizing the hydrogen halide formed during the reaction[3].

Q2: I am observing significant impurity formation in my final product. How can I identify and minimize these impurities?

A2: Impurity profiles can be complex. Common impurities include unreacted starting materials, intermediates, and byproducts from side reactions.

Common Impurities and Mitigation:

Impurity TypeIdentification (Analytical Method)Mitigation Strategy
Unreacted ThioacetamideLC-MS, 1H NMREnsure stoichiometric balance or a slight excess of the α-halo-carbonyl compound. Increase reaction time or temperature.
Unreacted α-Halo-carbonylGC-MS, 1H NMRUse a slight excess of thioacetamide. Monitor the reaction to completion.
Oxazole byproductLC-MS, High-Resolution Mass Spectrometry (HRMS)Use high-purity, dry thioacetamide. Perform the reaction under anhydrous conditions.
Dimerization/Polymerization ProductsGel Permeation Chromatography (GPC), Mass SpectrometryAdd the α-halo-carbonyl compound dropwise at a controlled temperature. Use a more dilute reaction mixture.

Purification:

  • Column Chromatography: This is the most effective method for removing polar impurities and closely related byproducts. A gradient elution with a hexane/ethyl acetate solvent system is a good starting point.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) can significantly improve purity.

Q3: The reaction seems to stall and does not go to completion. What troubleshooting steps should I take?

A3: A stalled reaction can be frustrating. A systematic approach is needed to diagnose the issue.

Troubleshooting a Stalled Reaction:

  • Re-evaluate Reagent Stoichiometry and Purity: Verify the molar ratios of your reactants. Analyze the purity of your starting materials, as inhibitors could be present.

  • Check Reaction Temperature: Ensure the reaction is being maintained at the target temperature. Temperature fluctuations can affect the reaction rate.

  • Solvent Effects: The solvent may not be optimal. Consider switching to a solvent with a higher boiling point if a higher reaction temperature is needed. Ensure the solvent is dry if the reaction is moisture-sensitive.

  • Catalyst/Promoter Deactivation: If using a catalyst or promoter, it may have been deactivated by impurities.

  • pH of the Reaction Mixture: The pH can influence the rate of cyclization. For the Hantzsch synthesis, the reaction is typically run under neutral or slightly acidic conditions, with a base sometimes added to scavenge the acid byproduct[3].

Below is a troubleshooting workflow to address a stalled reaction:

G start Reaction Stalled check_reagents Verify Reagent Stoichiometry and Purity start->check_reagents check_temp Confirm Reaction Temperature start->check_temp check_solvent Evaluate Solvent Choice and Purity start->check_solvent analyze_mixture Analyze Reaction Mixture (TLC, LC-MS) check_reagents->analyze_mixture check_temp->analyze_mixture check_solvent->analyze_mixture increase_temp_time Increase Temperature or Reaction Time analyze_mixture->increase_temp_time change_solvent Change Solvent analyze_mixture->change_solvent add_catalyst Consider Adding a Promoter/Catalyst analyze_mixture->add_catalyst end Reaction Proceeds increase_temp_time->end change_solvent->end add_catalyst->end

Caption: Troubleshooting workflow for a stalled reaction.

Frequently Asked Questions (FAQs)

Q: What is the most common synthetic route for this compound?

A: The most probable and widely applicable method is a modification of the Hantzsch thiazole synthesis. This involves the condensation of thioacetamide (to provide the N-C-S and the 2-methyl group) with a suitable 3-carbon α-halo-carbonyl compound that possesses or can be converted to the 4-carbothioamide group.

A plausible synthetic pathway is illustrated below:

G cluster_0 Hantzsch Thiazole Synthesis thioacetamide Thioacetamide intermediate 2-Methylthiazole-4-carboxylate thioacetamide->intermediate + haloketoester Ethyl 2-chloroacetoacetate haloketoester->intermediate hydrolysis Hydrolysis intermediate->hydrolysis acid 2-Methylthiazole-4-carboxylic acid hydrolysis->acid thionation Thionation (e.g., Lawesson's Reagent) acid->thionation product This compound thionation->product

Caption: Plausible synthesis pathway for this compound.

Q: What are the critical safety precautions to consider during this synthesis?

A:

  • Thioacetamide: This is a suspected carcinogen and should be handled with extreme care in a well-ventilated fume hood.

  • α-Halo-carbonyl compounds: These are lachrymators and are corrosive. Always wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Solvents: Many organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.

  • Lawesson's Reagent (if used for thionation): This reagent has a strong, unpleasant odor and should be handled in a fume hood.

Q: How do different reaction parameters affect the yield?

A: The yield of this compound is sensitive to several parameters. The following table summarizes the general effects of key parameters on reaction outcomes, based on principles of similar thiazole syntheses[2][3].

ParameterEffect on YieldEffect on PurityGeneral Recommendation
Temperature Increases up to an optimal point, then decreases due to decomposition/side reactions.May decrease at very high temperatures due to byproduct formation.Typically refluxing in a suitable solvent (e.g., ethanol, 78°C).
Solvent Polar protic solvents often favor the reaction.Can influence the solubility of byproducts, aiding in purification.Ethanol is a common and effective choice.
Reaction Time Increases with time until the reaction reaches completion.Longer times at high temperatures can lead to degradation.Monitor by TLC or LC-MS to determine the optimal time.
Stoichiometry Equimolar amounts are standard, though a slight excess of one reagent may be used to drive the reaction.A large excess of one reagent can complicate purification.Start with a 1:1 molar ratio of thioacetamide to the α-halo-carbonyl compound.

The logical relationship between these parameters and the final yield can be visualized as follows:

G yield Product Yield purity Product Purity temp Temperature temp->yield temp->purity time Reaction Time time->yield solvent Solvent Choice solvent->yield solvent->purity stoichiometry Stoichiometry stoichiometry->yield stoichiometry->purity

Caption: Factors influencing product yield and purity.

Experimental Protocol: Synthesis of this compound

This protocol describes a plausible method for the synthesis of this compound via a multi-step process starting from ethyl 2-chloroacetoacetate and thioacetamide.

Step 1: Synthesis of Ethyl 2-Methylthiazole-4-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioacetamide (1.0 eq) in ethanol (5 mL per gram of thioacetamide).

  • Addition of Reactant: To this solution, add ethyl 2-chloroacetoacetate (1.0 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield ethyl 2-methylthiazole-4-carboxylate.

Step 2: Hydrolysis to 2-Methylthiazole-4-carboxylic acid

  • Reaction Setup: Dissolve the ethyl 2-methylthiazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Hydrolysis: Add sodium hydroxide (1.1 eq) and heat the mixture to reflux for 2-3 hours.

  • Workup: Cool the reaction mixture and remove the ethanol. Acidify the aqueous solution to pH 3-4 with dilute HCl.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain 2-methylthiazole-4-carboxylic acid.

Step 3: Thionation to this compound

  • Amide Formation: Convert the carboxylic acid to the corresponding carboxamide by reacting it with a chlorinating agent (e.g., thionyl chloride) followed by treatment with ammonia.

  • Thionation: Dissolve the 2-methylthiazole-4-carboxamide (1.0 eq) in anhydrous toluene. Add Lawesson's reagent (0.5 eq) and reflux for 4-6 hours.

  • Workup: Cool the reaction mixture, filter to remove any solids, and concentrate the filtrate.

  • Purification: Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the final product, this compound.

References

troubleshooting common issues in 2-Methylthiazole-4-carbothioamide reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Methylthiazole-4-carbothioamide and related syntheses.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction to form the thioamide from the corresponding nitrile is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in the conversion of nitriles to thioamides are a frequent issue. Several factors could be responsible:

  • Inefficient Thionating Agent: The choice of thionating agent is critical. While traditional methods using gaseous hydrogen sulfide can be effective, they are often difficult to handle and may not be efficient for all substrates, particularly non-activated aliphatic nitriles.[1] Newer reagents or methods may offer better performance.

  • Reaction Conditions: Temperature, reaction time, and solvent play a crucial role. Some reactions require heating to proceed at a reasonable rate, while others may suffer from decomposition at elevated temperatures.[2][3] It is essential to optimize these parameters for your specific substrate.

  • Base and Solvent System: The choice of base (if required) and solvent can significantly impact the reaction. For instance, a combination of a secondary amine and a polar aprotic solvent like N,N-dimethylformamide (DMF) has been reported to be an effective medium for this conversion.[1]

  • Purity of Starting Materials: Ensure the starting nitrile and all reagents are pure and dry. Impurities can interfere with the reaction and lead to side products.

  • Incomplete Reaction: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to ensure it has gone to completion before workup.

Troubleshooting Steps:

  • Verify Reagent Quality: Use fresh, high-purity reagents. Consider a solid H₂S source like sodium hydrogen sulfide for easier handling and stoichiometry control.[1]

  • Optimize Solvent and Base: If using a hydrogen sulfide-based method, consider a DMF or a 1,4-dioxane/water solvent system with an amine hydrochloride salt.[1]

  • Adjust Temperature: Gradually increase the reaction temperature while monitoring for product formation and decomposition. Some protocols call for gentle reflux.[3][4]

  • Screen Alternative Reagents: If the issue persists, consider alternative thionating agents. (See Table 1).

Q2: I am observing significant side product formation in my reaction. How can I improve the selectivity?

A2: Side product formation often arises from the reactivity of the starting materials or the product under the reaction conditions.

  • Over-reaction or Decomposition: Harsh reagents like Lawesson's reagent or high temperatures can sometimes lead to the decomposition of the desired thioamide or starting material.

  • Competing Reactions: In the synthesis of the thiazole ring itself, side reactions are possible. For example, in the Hantzsch synthesis using a starting material like ethyl 2-chloro-4,4,4-trifluoroacetoacetate, the formation of a di-chloro impurity can occur, which will not cyclize correctly.[2]

  • Hydrolysis of Thioamide: Thioamides can be sensitive to hydrolysis back to the corresponding amide, especially under acidic or basic workup conditions.

Troubleshooting Steps:

  • Use Milder Reagents: Explore milder thionating agents that operate under neutral or less harsh conditions.

  • Control Reaction Temperature: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Optimize Stoichiometry: Ensure the correct molar ratios of reactants are used. An excess of one reagent can sometimes promote side reactions.[3]

  • Purify Starting Materials: As mentioned in Q1, ensure the starting materials are free from impurities that could lead to byproducts. For thiazole synthesis, purifying the halo-acetoacetate starting material is crucial.[2]

  • Neutralize Carefully: During workup, carefully neutralize the reaction mixture, avoiding strongly acidic or basic conditions if the product is sensitive.

Q3: My purification process is difficult, and I'm experiencing product loss. What are some effective purification strategies?

A3: Thioamides can sometimes be challenging to purify due to their polarity and potential for instability.

  • Emulsion during Extraction: When using solvent systems like water/1,4-dioxane, product isolation via extraction can sometimes lead to emulsions, especially if precipitates form.[5]

  • Column Chromatography Issues: The polarity of thioamides may require polar solvent systems for column chromatography, which can sometimes lead to tailing or decomposition on silica gel.

Recommended Purification Strategies:

  • Extraction: For thioamides with some aqueous solubility, using a water/1,4-dioxane solvent system allows for product isolation via exhaustive extraction with a solvent like ethyl acetate.[1] If an emulsion forms during extraction, adding ice and water can help break it.[5]

  • Crystallization: If the product is a solid, recrystallization is often the most effective method for achieving high purity. Experiment with different solvent systems.

  • Column Chromatography: If chromatography is necessary, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel. A gradient elution from a non-polar to a more polar solvent system can improve separation.

Data & Protocols

Table 1: Comparison of Selected Methods for Nitrile to Thioamide Conversion
Thionating Agent/MethodTypical Solvent(s)Typical ConditionsYield RangeNotes
H₂S (gas) with BasePyridine, DMF, EthanolVaries (RT to elevated temp.)Moderate to HighEffective for many aromatic nitriles, but less so for non-activated aliphatic nitriles; H₂S gas is toxic and difficult to handle.[1]
NaSH hydrate & Et₂NH·HClDMF or 1,4-Dioxane/H₂OMild HeatingModerate to ExcellentEliminates the need for gaseous H₂S and allows for precise stoichiometric control.[1]
Phosphorus Pentasulfide (P₄S₁₀)Pyridine, DioxaneRefluxHighA powerful thionating agent, but can sometimes require harsh conditions.[6]
Thioacetamide / AcidDichloroethaneRefluxGoodAn acid system with thioacetamide can be used for both aromatic and aliphatic nitriles.[7]
Elemental Sulfur (S₈)DMF/H₂O or with aminesVariesGood to ExcellentA greener approach; can be used in multi-component reactions.[6][8]

Experimental Protocols

Protocol 1: General Synthesis of a Primary Thioamide from a Nitrile using Sodium Hydrogen Sulfide [1]

This protocol is adapted from a method that avoids the use of gaseous hydrogen sulfide.

Materials:

  • Aromatic or Aliphatic Nitrile (1.0 eq)

  • Sodium hydrogen sulfide hydrate (NaSH·xH₂O) (2.0 eq)

  • Diethylamine hydrochloride (Et₂NH·HCl) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add the nitrile (1.0 eq), sodium hydrogen sulfide hydrate (2.0 eq), and diethylamine hydrochloride (2.0 eq).

  • Add DMF as the solvent (concentration typically 0.2-0.5 M).

  • Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C).

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure to yield the crude thioamide.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of Ethyl 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylate [3][4]

This protocol is a representative Hantzsch thiazole synthesis.

Materials:

  • Thioacetamide (1.3 eq)

  • Acetonitrile

  • Ethyl 2-chloro-4,4,4-trifluoroacetoacetate (1.0 eq)

  • Triethylamine (2.7 eq)

Procedure:

  • In a flask equipped with a stirrer and condenser, dissolve thioacetamide (1.3 eq) in acetonitrile.

  • Add the ethyl 2-chloro-4,4,4-trifluoroacetoacetate (1.0 eq) to the solution over 30-40 minutes. An exotherm may be observed.

  • Stir the reaction mixture at room temperature for 2-3 hours. A yellow solid may precipitate.

  • Slowly add triethylamine (2.7 eq). The reaction temperature will likely rise.

  • Heat the mixture to a gentle reflux (approx. 75-80 °C) for one hour. The color may change from yellow to brown.

  • Cool the reaction mixture. Add water and extract with an appropriate organic solvent (e.g., ether).

  • Wash the combined organic layers with 10% HCl, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The resulting crude ester can be purified by column chromatography or used directly in subsequent steps like hydrolysis.

Visual Guides

G General Workflow for Thioamide Synthesis start Start reagents 1. Combine Nitrile, Thionating Agent & Solvent start->reagents reaction 2. Heat / Stir (Monitor by TLC/LC-MS) reagents->reaction workup 3. Quench Reaction & Perform Extraction reaction->workup purify 4. Purify Crude Product (Chromatography / Recrystallization) workup->purify characterize 5. Characterize Product (NMR, MS, etc.) purify->characterize end_node End characterize->end_node

Caption: A typical experimental workflow for the synthesis and purification of thioamides.

G Troubleshooting Guide: Low Reaction Yield cluster_solutions start Low Yield Observed check_reagents Are reagents pure and dry? Is thionating agent active? start->check_reagents reagent_yes Yes check_reagents->reagent_yes Yes reagent_no No check_reagents->reagent_no  No check_conditions Are reaction conditions (temp, time) optimal? reagent_yes->check_conditions fix_reagents Purify starting materials. Use fresh reagents. reagent_no->fix_reagents end_node Yield Improved fix_reagents->end_node conditions_yes Yes check_conditions->conditions_yes Yes conditions_no No check_conditions->conditions_no  No check_method Is the chosen method suitable for the substrate? conditions_yes->check_method fix_conditions Optimize temperature. Increase reaction time. conditions_no->fix_conditions fix_conditions->end_node method_no No check_method->method_no No/Unsure fix_method Consider alternative thionating agents. (See Table 1) method_no->fix_method fix_method->end_node

Caption: A decision tree to diagnose and resolve issues of low reaction yield.

G Simplified Reaction Pathway: Nitrile to Thioamide nitrile Nitrile R-C≡N thioamide Thioamide R-C(=S)-NH₂ nitrile->thioamide + [S] source (e.g., NaSH, P₄S₁₀)

Caption: General transformation of a nitrile functional group to a primary thioamide.

References

Technical Support Center: Optimization of 2-Methylthiazole-4-carbothioamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the synthesis and optimization of 2-Methylthiazole-4-carbothioamide derivatives.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound? A1: The most prevalent and efficient method involves a two-step synthesis. The first step is the formation of the 2-methylthiazole-4-carbonitrile intermediate. The second step is the conversion of the nitrile group to a primary thioamide. This approach allows for better control and optimization of each distinct chemical transformation.

Q2: How is the 2-methylthiazole-4-carbonitrile precursor typically synthesized? A2: A common method is the reaction of thioacetamide with a suitable β,β-dichloro-α-amino-acrylonitrile derivative in the presence of an acid catalyst like p-toluenesulfonic acid.[1] Another approach is the Hantzsch thiazole synthesis, reacting thioacetamide with an appropriate α-haloketone or its equivalent.[2]

Q3: What are the primary methods for converting the nitrile group (-CN) to a carbothioamide (-CSNH₂)? A3: Several reagents can be used for this thionation reaction. Common methods include the use of phosphorus pentasulfide (P₄S₁₀) in a suitable solvent like ethanol, or reaction with hydrogen sulfide (H₂S) or its salts, such as sodium hydrosulfide (NaSH) or ammonium sulfide.[3][4][5] The choice of reagent often depends on the substrate's sensitivity and the desired reaction conditions (e.g., temperature, time).

Q4: How can I monitor the progress of the nitrile-to-thioamide conversion? A4: The reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC). The thioamide product is typically more polar than the starting nitrile, resulting in a lower Rf value. Disappearance of the starting material spot indicates reaction completion. Confirmation of the product structure can then be achieved using techniques like NMR, IR (disappearance of the nitrile C≡N stretch around 2230 cm⁻¹ and appearance of C=S and N-H stretches), and Mass Spectrometry.

Q5: Are this compound derivatives generally stable? A5: Thioamides are moderately stable compounds. However, they can be susceptible to hydrolysis back to the corresponding amide or carboxylic acid, especially under strong acidic or basic conditions, or upon prolonged exposure to moisture and heat. It is recommended to store them in a cool, dry, and dark environment.

Section 2: Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound derivatives.

G Troubleshooting Flowchart for Thioamide Synthesis problem Problem: Low Yield or Incomplete Reaction cause1 Possible Cause: Incomplete Nitrile Conversion problem->cause1 cause2 Possible Cause: Product Decomposition problem->cause2 cause3 Possible Cause: Poor Reagent Activity problem->cause3 sol1a Solution: Increase reaction time or temperature moderately. Monitor closely with TLC. cause1->sol1a Kinetics sol1b Solution: Increase stoichiometry of the thionating agent (e.g., P₄S₁₀, NaSH). cause1->sol1b Stoichiometry sol1c Solution: Switch to a more reactive thionating agent or solvent system. (See Data Tables) cause1->sol1c Reactivity sol2a Solution: Use milder reaction conditions (e.g., lower temperature). cause2->sol2a sol2b Solution: Ensure reaction is performed under an inert atmosphere (N₂ or Ar) to prevent oxidation. cause2->sol2b sol3a Solution: Use fresh or properly stored thionating agents. P₄S₁₀ is moisture-sensitive. cause3->sol3a cause4 Problem: Impure Product After Workup cause5 Possible Cause: Unreacted Starting Material cause4->cause5 cause6 Possible Cause: Formation of Byproducts (e.g., Amide from hydrolysis) cause4->cause6 sol5a Solution: Optimize purification method. Try column chromatography with a different solvent gradient or recrystallization. cause5->sol5a sol6a Solution: Ensure anhydrous conditions during reaction and workup to prevent hydrolysis. cause6->sol6a

Caption: Troubleshooting flowchart for thioamide synthesis.

Q: My reaction yield is very low, and TLC analysis shows a significant amount of unreacted 2-methylthiazole-4-carbonitrile. What should I do? A: This indicates an incomplete conversion.

  • Kinetics: The reaction may be too slow under the current conditions. Try increasing the reaction temperature moderately or extending the reaction time. Continue to monitor the reaction by TLC until the starting material is consumed.

  • Stoichiometry: The amount of the thionating agent may be insufficient. Increase the molar equivalents of the reagent (e.g., phosphorus pentasulfide or sodium hydrosulfide) relative to the nitrile.

  • Reactivity: The chosen reagent may not be effective enough. Consider switching to a different thionating agent or a different solvent system as detailed in the data tables below.[3][5]

Q: The reaction seems to work, but the final product is impure, containing multiple spots on TLC. A: This could be due to unreacted starting material or the formation of byproducts.

  • Unreacted Starting Material: If one of the spots corresponds to your starting nitrile, the reaction was incomplete (see previous question). Your purification method may need optimization. Try column chromatography with a carefully selected eluent system or attempt recrystallization from a different solvent.

  • Byproduct Formation: A common byproduct is the corresponding amide, formed by the hydrolysis of the thioamide. This can happen if water is present in the reaction mixture or during the workup. Ensure you are using anhydrous solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]

Q: The reaction stalls and does not proceed to completion, even after extended time and increased temperature. A: This may point to an issue with reagent activity. Thionating agents like phosphorus pentasulfide (P₄S₁₀) are sensitive to moisture and can lose their reactivity if not stored properly.[6] It is crucial to use a fresh bottle or a properly stored reagent.

Section 3: Experimental Protocols

The synthesis of this compound is presented as a two-stage process.

G General Experimental Workflow cluster_0 Stage 1: Nitrile Synthesis cluster_1 Stage 2: Thioamide Formation reactants1 Thioacetamide + Acrylonitrile Derivative reaction1 Reaction with Acid Catalyst in Acetonitrile (70°C) reactants1->reaction1 workup1 Cooling, Decolorizing, Filtration & Distillation reaction1->workup1 product1 Intermediate: 2-Methylthiazole-4-carbonitrile workup1->product1 reactants2 2-Methylthiazole-4-carbonitrile product1->reactants2 Use in next step reaction2 Reaction with P₄S₁₀ in Ethanol (Reflux) reactants2->reaction2 workup2 Solvent Removal, Aqueous Workup & Extraction reaction2->workup2 purification Purification: Column Chromatography or Recrystallization workup2->purification product2 Final Product: This compound purification->product2

Caption: General experimental workflow for synthesis.

Protocol 1: Synthesis of 2-Methylthiazole-4-carbonitrile

This protocol is adapted from the synthesis of similar cyanothiazoles.[1]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thioacetamide (1.0 eq.), p-toluenesulfonic acid monohydrate (0.03 eq.), and acetonitrile.

  • Reaction: Add the appropriate β,β-dichloro-α-amino-acrylonitrile derivative (1.0 eq.) to the solution.

  • Heating: Heat the reaction mixture to 70°C and maintain for 5 hours. The solution will typically darken as the reaction progresses.

  • Workup: After the starting material has been consumed (as monitored by TLC), cool the solution to room temperature.

  • Purification: Decolorize the solution with activated carbon and filter. Remove the solvent (acetonitrile) under reduced pressure. The crude product can be further purified by distillation or crystallization to yield pure 2-methyl-4-cyanothiazole.

Protocol 2: Synthesis of this compound from Nitrile

This protocol is a general and effective method for converting nitriles to thioamides.[3]

  • Setup: In a round-bottom flask fitted with a reflux condenser and magnetic stirrer, suspend phosphorus pentasulfide (P₄S₁₀, 0.5 eq.) in absolute ethanol.

  • Reaction: Add 2-methylthiazole-4-carbonitrile (1.0 eq.) to the suspension.

  • Heating: Heat the mixture to reflux. The reaction is typically complete within 1-3 hours. Monitor the disappearance of the starting nitrile by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: To the resulting residue, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with an organic solvent like ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude thioamide can be purified by column chromatography on silica gel or by recrystallization to afford the final product.

Section 4: Data on Optimization of Reaction Conditions

The conversion of the nitrile to the thioamide is a critical step. The following table summarizes various conditions reported for this transformation on different substrates, which can be adapted for 2-methylthiazole-4-carbonitrile.

Thionating AgentStoichiometry (Reagent:Nitrile)SolventTemperature (°C)Time (h)Typical Yield (%)Reference
P₄S₁₀ 0.5 : 1EthanolReflux1 - 385 - 95[3]
NaSH·xH₂O / MgCl₂·6H₂O 2:1 / 1:1DMF604 - 670 - 90[4]
NaSH / (C₂H₅)₂NH·HCl 1.5 : 1 / 1.5 : 1DMF or Dioxane/H₂O50 - 702 - 2460 - 95[5]
(NH₄)₂S ExcessMethanolRT to 130 (MW)0.25 - 2480 - 98[4]
Thioacetic Acid / CaH₂ 1.5 : 1 / 1.5 : 1Toluene1101275 - 90[6]

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Methylthiazole-4-carbothioamide and related heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound and its analogs?

A1: The most common and effective purification techniques for this class of compounds are recrystallization and column chromatography.[1][2] The choice between these methods depends on the nature of the impurities and the physical state of the crude product. Thin-layer chromatography (TLC) is an essential tool for monitoring the purification process.[3][4]

Q2: How do I choose the best purification strategy?

A2: If your crude product is a solid and the impurities have different solubility profiles from your target compound, recrystallization is often a good first choice due to its simplicity and scalability.[1][2] If the crude product is an oil, or if it contains impurities with similar solubility, column chromatography is generally more effective for separating the components.[5]

Q3: What analytical techniques are recommended to confirm the purity of the final product?

A3: A combination of techniques is recommended to confirm both the identity and purity of your compound. These include:

  • Thin-Layer Chromatography (TLC): To check for the presence of multiple components.[1][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.[3][5]

  • Mass Spectrometry (MS): To verify the molecular weight.[5][6]

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity assessment.[6][7]

  • Melting Point Analysis: A sharp melting point range typically indicates high purity for crystalline solids.[4]

Purification Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound and related compounds.

Recrystallization Issues

Q: My compound will not crystallize from the chosen solvent. What should I do?

A: If your compound fails to crystallize, consider the following steps:

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of the pure compound if available.

  • Increase Concentration: The solution may be too dilute. Carefully evaporate some of the solvent to increase the concentration of the compound.

  • Change Solvent System: The chosen solvent may not be optimal. Try a different solvent or a mixture of solvents. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated.

  • Cool Slowly: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator to maximize crystal formation.

Q: The purified product is an oil, not a solid. How can I solidify it?

A: "Oiling out" can occur if the melting point of the compound is lower than the boiling point of the solvent or if impurities are present.

  • Try re-dissolving the oil in a small amount of a more volatile solvent and then adding a non-polar "anti-solvent" dropwise until turbidity persists.

  • If impurities are suspected, purifying the oil by column chromatography before attempting recrystallization is recommended.

Column Chromatography Issues

Q: How do I select an appropriate solvent system (eluent) for column chromatography?

A: The ideal solvent system should provide good separation of your target compound from impurities on a TLC plate.

  • TLC Analysis: Test various solvent systems using TLC. A good system will give your target compound an Rf value between 0.2 and 0.4.

  • Start with Low Polarity: For thiazole derivatives, common solvent systems include mixtures of a non-polar solvent like hexane or dichloromethane (DCM) with a more polar solvent like ethyl acetate (EtOAc), acetone, or methanol.[6][8][9]

  • Gradual Polarity Increase: It's often best to start with a low-polarity mixture and gradually increase the polarity to elute the compounds from the column.[8]

Q: My compounds are not separating on the column, even though the TLC showed good separation. Why?

A: This can happen for several reasons:

  • Column Overloading: Too much crude material was loaded onto the column. Use a larger column or reduce the amount of sample.

  • Improper Packing: Air bubbles or cracks in the silica gel can lead to poor separation. Ensure the column is packed uniformly.

  • Sample Application: The initial band of the sample should be as narrow as possible. Dissolve the crude product in a minimal amount of the eluent or a volatile solvent before loading.

Q: I can't get my compound completely dry after column chromatography. What should I do?

A: Residual high-boiling point solvents from the chromatography eluent can be difficult to remove.

  • High Vacuum: Use a high-vacuum pump to remove residual solvent. Gentle heating may also help, but be cautious of compound decomposition.

  • Solvent Trituration/Precipitation: Dissolve the product in a minimal amount of a low-boiling point solvent (like DCM) and precipitate it by adding a non-polar solvent (like hexane). The residual chromatography solvent may remain in the solution.

Data Presentation

Table 1: Common Solvent Systems for Column Chromatography of Thiazole Derivatives

Non-Polar SolventPolar SolventTypical Starting Ratio (Non-Polar:Polar)Notes
HexaneEthyl Acetate9:1 to 3:1A widely used system for compounds of intermediate polarity.[6]
HexaneAcetone95:5Good for separating more polar compounds.[8]
Dichloromethane (DCM)Ethyl Acetate100:0 to 50:50Effective for a broad range of polarities.[9]
Dichloromethane (DCM)Methanol99:1Used for highly polar compounds that do not move with less polar eluents.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent pair in which the target compound has high solubility at elevated temperatures and low solubility at room temperature. Ethanol is often a good starting point for aminothiazole derivatives.[1][2]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.

Protocol 2: General Procedure for Silica Gel Column Chromatography

  • TLC Analysis: Determine the optimal eluent system using TLC as described in the troubleshooting guide.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a volatile solvent. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the starting solvent system. Collect fractions and monitor the separation using TLC.

  • Gradient Elution (if necessary): If compounds are slow to elute, gradually increase the polarity of the solvent system.

  • Fraction Pooling and Evaporation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator.

Visualizations

G cluster_workflow General Purification Workflow crude Crude Product (from synthesis) workup Aqueous Workup (e.g., extraction, wash) crude->workup analysis1 Initial Purity Check (e.g., TLC, NMR) workup->analysis1 decision Choose Purification Method analysis1->decision recryst Recrystallization decision->recryst Solid & suitable solvent found chrom Column Chromatography decision->chrom Oily product or impurities are similar pure_solid Purified Solid recryst->pure_solid pure_fractions Combined Pure Fractions chrom->pure_fractions final_product Final Purified Compound pure_solid->final_product If solid evaporation Solvent Evaporation pure_fractions->evaporation evaporation->final_product analysis2 Final Purity & Identity Confirmation (TLC, NMR, MS, MP) final_product->analysis2 G cluster_troubleshooting Troubleshooting Purification Issues start Problem: Impure compound after initial purification check_tlc Analyze by TLC start->check_tlc multiple_spots Multiple spots observed? check_tlc->multiple_spots streaking Streaking or tailing spot? multiple_spots->streaking No (Single, but broad spot) solution_recolumn Solution: Re-purify with column chromatography using a shallower gradient or different solvent system. multiple_spots->solution_recolumn Yes solution_recrystallize Solution: Attempt recrystallization from a different solvent system. streaking->solution_recrystallize No solution_acid_base Solution: Add acid/base to eluent (e.g., 1% Acetic Acid or Triethylamine) to improve peak shape. streaking->solution_acid_base Yes solution_check_silica Solution: Check silica gel type (acidic vs. neutral) or try a different stationary phase. solution_acid_base->solution_check_silica If problem persists

References

addressing solubility problems of 2-Methylthiazole-4-carbothioamide in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with 2-Methylthiazole-4-carbothioamide in various research assays.

Troubleshooting Guides

Issue: Compound Precipitation Upon Dilution in Aqueous Buffer

Scenario: You have a 10 mM stock solution of this compound in DMSO. When you dilute it to a final concentration of 10 µM in your aqueous assay buffer (e.g., PBS or cell culture medium), you observe immediate precipitation.

Troubleshooting Workflow:

G cluster_0 A Precipitation Observed B Verify Final DMSO Concentration A->B C Is DMSO > 1%? B->C D Reduce DMSO Concentration C->D Yes E Solubility Issue Persists C->E No D->E F Employ Solubilization Strategies E->F G Test Lower Compound Concentrations E->G I Consult Literature for Specific Solvents E->I H Precipitation Resolved F->H G->H I->H

Caption: Troubleshooting workflow for compound precipitation.

Detailed Steps:

  • Verify Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is at a level that does not promote precipitation and is tolerated by your experimental system (typically ≤ 0.5-1%). High concentrations of DMSO can cause compounds to fall out of solution when diluted into an aqueous environment.

  • Reduce Working Stock Concentration: Instead of diluting directly from a high-concentration stock, prepare an intermediate dilution of this compound in DMSO or another suitable organic solvent. This can help to minimize the shock of rapid dilution into the aqueous buffer.

  • Employ Solubilization Strategies: If reducing the DMSO concentration is not effective, consider incorporating solubilizing agents into your assay buffer. The choice of agent will depend on the specific assay.

    • Co-solvents: For some biochemical assays, the addition of a small percentage of a water-miscible organic solvent like ethanol or methanol to the aqueous buffer can improve solubility.[1]

    • Surfactants: Non-ionic surfactants such as Tween-20 or Triton X-100, typically at concentrations between 0.01% and 0.1%, can aid in solubilizing hydrophobic compounds in biochemical assays.[2]

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate poorly soluble compounds, thereby increasing their aqueous solubility.[3]

  • Particle Size Reduction: If you are working with a solid form of the compound, ensuring it is a fine powder can increase the dissolution rate. Techniques like sonication can aid in dissolving the compound in the initial stock solution.[2]

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Predicted Solubility of this compound

Prediction Tool Predicted LogS Predicted Solubility (mg/L)
AqSolPred -2.5 25.0

| ALOGPS | -2.8 | 10.0 |

Note: These are in silico predictions and may not reflect actual experimental values.

Q2: What are the best practices for preparing a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of many organic compounds.[4]

Protocol for Stock Solution Preparation:

  • Weigh out the desired amount of this compound in a sterile, chemically resistant vial.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • To aid dissolution, you can gently warm the solution (e.g., to 37°C) and vortex or sonicate until the compound is fully dissolved.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: My compound precipitates in my cell-based assay. What are the potential consequences and how can I troubleshoot this?

Precipitation in cell-based assays can lead to several problems:

  • Inaccurate Concentration: The actual concentration of the compound in solution will be lower than the intended concentration, leading to an underestimation of its potency (e.g., an artificially high IC50 value).

  • Cell Stress and Toxicity: The presence of solid particles can cause physical stress to adherent cells and may induce inflammatory responses or other off-target effects.[5][6]

  • Assay Interference: Precipitates can interfere with the readout of certain assays, for example, by scattering light in absorbance-based assays or by being taken up by cells and interfering with fluorescence signals.

Troubleshooting Workflow for Cell-Based Assays:

G cluster_0 A Precipitation in Cell Culture B Determine Maximum Soluble Concentration A->B C Perform Kinetic Solubility Assay B->C D Test Below Max Soluble Concentration C->D E Precipitation Still Occurs D->E F Consider Formulation with Solubilizers E->F Yes G No Precipitation E->G No F->G H Re-evaluate Compound Suitability F->H

Caption: Troubleshooting workflow for cell-based assays.

Q4: How can I determine the kinetic solubility of this compound in my specific assay buffer?

A nephelometric assay is a common method to determine kinetic solubility.

Experimental Protocol: Kinetic Solubility Assay by Nephelometry

  • Prepare Compound Plate: In a 96-well plate, perform serial dilutions of your this compound DMSO stock solution.

  • Prepare Buffer Plate: Add your aqueous assay buffer to a separate 96-well plate.

  • Mixing: Transfer a small volume (e.g., 2-5 µL) of the compound dilutions from the compound plate to the buffer plate.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours).

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., >600 nm).

  • Data Analysis: The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.

Q5: I am using this compound in a kinase inhibition assay. Could you provide a general workflow and highlight where solubility issues might arise?

Thiazole derivatives are often investigated as kinase inhibitors.[7] Below is a generalized workflow for a kinase inhibition assay where solubility is a critical factor.

Kinase Inhibition Assay Workflow:

G cluster_0 A Prepare Reagents (Kinase, Substrate, ATP) E Initiate Kinase Reaction (Add Substrate/ATP) A->E B Prepare Serial Dilutions of This compound in DMSO C Dilute Compound into Assay Buffer (Potential Precipitation Point) B->C D Incubate Compound with Kinase C->D D->E F Stop Reaction & Detect Signal (e.g., Luminescence, Fluorescence) E->F G Data Analysis (IC50 Curve) F->G

Caption: Workflow for a typical kinase inhibition assay.

Critical Solubility Point: The most likely point for precipitation to occur is step C, where the DMSO stock of the compound is diluted into the aqueous kinase assay buffer. It is crucial to ensure that the final concentration of the compound is below its solubility limit in the final assay conditions to obtain accurate and reproducible results. If precipitation is observed at this stage, refer to the troubleshooting guides above.

References

minimizing side products in 2-Methylthiazole-4-carbothioamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side products during the synthesis of 2-Methylthiazole-4-carbothioamide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on identifying potential causes and providing actionable solutions to improve yield and purity.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete Thionation: The conversion of the precursor (e.g., 2-methylthiazole-4-carboxamide or 2-methylthiazole-4-carbonitrile) to the thioamide is inefficient.- Optimize Thionating Agent: If using Lawesson's reagent or P₄S₁₀, ensure it is fresh and used in the correct stoichiometric ratio. Consider using a more reactive thionating agent or adding an activator like hexamethyldisiloxane (HMDO). - Increase Reaction Temperature and Time: Thionation reactions can be slow. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. - Choice of Solvent: Anhydrous solvents like dioxane or toluene are often preferred for thionation reactions.
Side Reactions during Thiazole Ring Formation: Competing reactions during the Hantzsch thiazole synthesis can consume starting materials.- Control Reaction Temperature: The initial condensation reaction is often exothermic. Maintain a controlled temperature to prevent side product formation. - Optimize Catalyst: If using a catalyst, ensure the correct loading and type for the specific substrates.
Product Degradation: The thioamide functional group can be sensitive to certain conditions.- Work-up Conditions: Avoid prolonged exposure to strong acids or bases during the work-up, as this can lead to hydrolysis back to the amide. - Purification Method: Use appropriate purification techniques such as flash chromatography with a suitable solvent system or recrystallization to minimize degradation.
Presence of Unreacted Starting Material Insufficient Reagent: The molar ratio of the thionating agent or other reactants may be too low.- Increase Reagent Stoichiometry: Gradually increase the molar equivalents of the limiting reagent and monitor the reaction for completion. A patent for a similar synthesis suggests using thioacetamide in a molar excess of 1.05 to 2.0 equivalents.[1]
Low Reaction Temperature or Short Reaction Time: The reaction may not have reached completion.- Extend Reaction Time and/or Increase Temperature: Monitor the reaction progress over a longer period or at a slightly elevated temperature.
Formation of 2-Methylthiazole-4-carboxamide (Amide Impurity) Incomplete Thionation: The conversion of the amide to the thioamide is not complete.- Increase Equivalents of Thionating Agent: Add additional thionating agent to drive the reaction to completion. - Use of Anhydrous Conditions: Moisture can quench the thionating reagent. Ensure all glassware is dry and use anhydrous solvents.
Hydrolysis of Thioamide: The thioamide product is hydrolyzing back to the amide during work-up or purification.- Neutral or Mildly Acidic Work-up: Use a buffered aqueous solution or a dilute acid for the work-up to minimize hydrolysis. - Avoid Protic Solvents during Chromatography: If possible, use a non-protic solvent system for chromatography.
Formation of 2-Methylthiazole-4-carbonitrile (Nitrile Impurity) Dehydration of Primary Thioamide: This can be a side reaction, especially at elevated temperatures.- Control Reaction Temperature: Avoid excessively high temperatures during the thionation step. - Choice of Thionating Agent: Some thionating agents may be more prone to causing dehydration. Consider screening different reagents.
Discoloration of the Final Product Presence of Sulfur-Containing Impurities: Residual elemental sulfur or polymeric sulfur byproducts can cause discoloration.- Purification: Recrystallization is often effective at removing baseline impurities and colored byproducts. Washing the crude product with a solvent in which the impurities are soluble but the product is not can also be effective.
Thermal Decomposition: The product may be unstable at elevated temperatures.- Purification at Lower Temperatures: If using distillation, perform it under reduced pressure to lower the boiling point. For chromatography, avoid excessive heating of the column.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the 2-methylthiazole ring?

A1: The most common method is the Hantzsch thiazole synthesis. This typically involves the reaction of an α-haloketone or a related substrate with a thioamide. For the synthesis of 2-methylthiazole derivatives, thioacetamide is commonly used. One patented procedure describes the reaction of ethyl 2-chloro-4,4,4-trifluoroacetoacetate with thioacetamide in acetonitrile, followed by the addition of triethylamine, to yield the corresponding thiazole with a 90.6% yield and 97.8 wt. % purity.[1]

Q2: How can I convert the 4-carboxy or 4-cyano group to a carbothioamide?

A2: There are two primary routes:

  • From the Carboxamide: The corresponding 2-methylthiazole-4-carboxamide can be treated with a thionating agent such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).

  • From the Carbonitrile: The 2-methylthiazole-4-carbonitrile can be reacted with a source of hydrogen sulfide, such as sodium hydrosulfide (NaSH) or by bubbling H₂S gas through the reaction mixture, often in the presence of a base like triethylamine or pyridine.

Q3: What are the typical side products I should look out for?

A3: Common side products include:

  • 2-Methylthiazole-4-carboxamide: Arises from incomplete thionation or hydrolysis of the thioamide product.

  • 2-Methylthiazole-4-carbonitrile: Can be formed by dehydration of the primary thioamide, especially at higher temperatures.

  • Unreacted Starting Materials: Incomplete conversion will lead to the presence of the starting thiazole precursor.

  • Sulfur-containing byproducts: Depending on the thionating agent used, various phosphorus- and sulfur-containing impurities can be present.

Q4: Are there any "greener" or more efficient methods for thionation?

A4: Yes, several approaches aim to improve the efficiency and environmental impact of thionation:

  • Microwave-assisted synthesis: This can significantly reduce reaction times and improve yields.

  • Solid-supported reagents: Using P₄S₁₀ on a solid support like alumina can simplify the work-up and removal of byproducts.

  • Alternative sulfur sources: Some methods utilize elemental sulfur in combination with a reducing agent or in multicomponent reactions, which can be more atom-economical.

Q5: How can I best purify the final this compound product?

A5: The choice of purification method depends on the scale of the reaction and the nature of the impurities.

  • Recrystallization: This is often a highly effective method for obtaining high-purity crystalline solids and removing colored impurities.

  • Flash Column Chromatography: This is a versatile technique for separating the desired product from a mixture of impurities. A gradient of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used.

  • Washing/Trituration: Washing the crude solid with a suitable solvent can remove highly soluble or insoluble impurities.

Experimental Protocols

Protocol 1: Hantzsch Thiazole Synthesis of Ethyl 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylate (Illustrative Example)[1]

This protocol is for a related compound but illustrates the general principles of the Hantzsch synthesis that can be adapted.

  • To a 250 mL, 3-necked flask equipped with a mechanical stirrer, thermometer, and a reflux condenser, charge thioacetamide (9.02 g, 0.12 mol) and 60 mL of acetonitrile.

  • To this solution, add ethyl 2-chloro-4,4,4-trifluoroacetoacetate (21.86 g, 0.10 mol) dropwise over a period of 15 minutes. A slight exotherm may be observed, raising the temperature to approximately 50°C.

  • Stir the reaction mixture for two hours at room temperature, during which time a yellow solid may precipitate.

  • Add triethylamine (35 mL, 0.25 mol) dropwise. White fumes may be evolved, and the reaction temperature may rise to about 50°C.

  • Gently reflux the contents for one hour. The color may change from yellow to brown.

  • After cooling, add water (25 mL).

  • Extract the mixture with ether (2 x 100 mL) and wash the combined organic layers with 10% HCl (25 mL).

  • Concentrate the organic phase and dry the residue under vacuum to yield the product.

Visualizations

Synthesis_Pathway cluster_thiazole_formation Hantzsch Thiazole Synthesis cluster_functional_group_interconversion Functional Group Interconversion alpha_Halo_Ketone α-Halo-ketone (e.g., Ethyl 2-chloroacetoacetate) Thiazole_Ester Ethyl 2-Methylthiazole-4-carboxylate alpha_Halo_Ketone->Thiazole_Ester Base (e.g., Triethylamine) Thioacetamide Thioacetamide Thioacetamide->Thiazole_Ester Amide 2-Methylthiazole-4-carboxamide Thiazole_Ester->Amide 1. Hydrolysis (NaOH) 2. Amidation Thiazole_Ester->Amide Nitrile 2-Methylthiazole-4-carbonitrile Thiazole_Ester->Nitrile Multi-step conversion Thiazole_Ester->Nitrile Thioamide This compound Amide->Thioamide Thionating Agent (e.g., Lawesson's Reagent, P₄S₁₀) Amide->Thioamide Nitrile->Thioamide H₂S or NaSH Nitrile->Thioamide Troubleshooting_Workflow Start Low Yield or Impure Product Identify_Issue Identify Primary Issue (Low Yield, Specific Impurity) Start->Identify_Issue Low_Yield Low Yield Identify_Issue->Low_Yield Impurity Presence of Impurity Identify_Issue->Impurity Check_Thionation Incomplete Thionation? Low_Yield->Check_Thionation Check_Hydrolysis Hydrolysis of Thioamide? Impurity->Check_Hydrolysis Check_Dehydration Dehydration to Nitrile? Impurity->Check_Dehydration Optimize_Thionation Increase Thionating Agent Increase Temperature/Time Check_Thionation->Optimize_Thionation Yes End Improved Yield and Purity Check_Thionation->End No Modify_Workup Use Neutral/Mildly Acidic Work-up Avoid Protic Solvents Check_Hydrolysis->Modify_Workup Yes Check_Hydrolysis->End No Control_Temp Lower Reaction Temperature Check_Dehydration->Control_Temp Yes Check_Dehydration->End No Optimize_Thionation->End Modify_Workup->End Control_Temp->End

References

enhancing the stability of 2-Methylthiazole-4-carbothioamide in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of 2-Methylthiazole-4-carbothioamide in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the choice of solvent. The carbothioamide functional group is susceptible to hydrolysis, particularly under acidic or basic conditions, while the thiazole ring can be prone to oxidation and photolytic degradation.[1][2][3][4][5]

Q2: What are the expected degradation products of this compound?

A2: Based on the chemical structure, the expected degradation products could arise from two main pathways:

  • Hydrolysis of the carbothioamide group: This would lead to the formation of 2-Methylthiazole-4-carboxamide and subsequently 2-Methylthiazole-4-carboxylic acid.[6]

  • Oxidation: The sulfur atom in the carbothioamide group can be oxidized to its corresponding sulfoxide or sulfone. The thiazole ring itself can also undergo oxidation.[7][8][9][10]

Q3: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?

Q4: Are there any solvents that should be avoided when working with this compound?

A4: Nucleophilic solvents, such as methanol, could potentially react with the electrophilic carbon of the carbothioamide group and should be used with caution.[3] It is advisable to use aprotic solvents like acetonitrile, dimethyl sulfoxide (DMSO), or N,N-dimethylformamide (DMF) for stock solutions and to minimize the time the compound spends in aqueous solutions, especially at non-neutral pH.

Q5: How should solutions of this compound be stored to maximize stability?

A5: To maximize stability, solutions of this compound should be stored at low temperatures (-20°C or -80°C), protected from light by using amber vials or by wrapping the container in aluminum foil, and blanketed with an inert gas like argon or nitrogen to prevent oxidation. It is also recommended to prepare fresh solutions for experiments whenever possible.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected results in biological assays.

Possible Cause Troubleshooting Step
Degradation of the compound in the assay medium. Evaluate the stability of this compound in the specific assay buffer and under the assay conditions (e.g., temperature, incubation time). Analyze the solution before and after the experiment by a stability-indicating method like HPLC to check for degradation products.
Precipitation of the compound from the solution. Visually inspect the solution for any precipitates. Determine the solubility of the compound in the assay medium and ensure the final concentration does not exceed its solubility limit.
Interaction with other components in the assay medium. Investigate potential interactions with other reagents, such as reducing agents or metal ions, that could promote degradation.

Issue 2: Appearance of new peaks in the chromatogram during HPLC analysis over time.

Possible Cause Troubleshooting Step
Hydrolysis of the carbothioamide group. If new peaks appear at retention times corresponding to more polar compounds, it could indicate hydrolysis to the amide or carboxylic acid. Confirm the identity of the new peaks using mass spectrometry (MS). To mitigate this, ensure the pH of the mobile phase and the sample solution is controlled and ideally neutral.
Oxidation of the compound. The appearance of new peaks could also be due to the formation of sulfoxides or other oxidation products. To prevent this, de-gas solvents and use antioxidants if compatible with the analytical method. Store samples under an inert atmosphere.
Photodegradation. If the samples have been exposed to light, the new peaks might be photolytic degradation products. Protect samples and solutions from light at all stages of handling and analysis.

Data Presentation: Stability of this compound under Various Conditions

The following tables present illustrative data to demonstrate how to summarize quantitative stability findings. Actual experimental data should be substituted.

Table 1: Effect of pH on the Stability of this compound (0.1 mg/mL in aqueous buffer) at 25°C for 24 hours.

pH% DegradationMajor Degradation Product(s)
3.015.2%2-Methylthiazole-4-carboxamide
5.08.5%2-Methylthiazole-4-carboxamide
7.0< 1%Not Detected
9.012.8%2-Methylthiazole-4-carboxamide

Table 2: Effect of Temperature on the Stability of this compound (0.1 mg/mL in pH 7.4 buffer) for 7 days.

Temperature% Degradation
4°C< 1%
25°C3.2%
37°C9.8%

Experimental Protocols

Protocol: Forced Degradation Study of this compound

Objective: To identify potential degradation products and pathways for this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade water, acetonitrile, and methanol

  • Phosphate buffer

  • Calibrated pH meter

  • HPLC system with a UV or PDA detector and a C18 column

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or DMSO.

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: To another aliquot, add an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: To a separate aliquot, add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Expose a solid sample of the compound to 105°C in an oven for 24 hours. Also, expose a solution to 60°C for 24 hours.

    • Photolytic Degradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

  • Sample Analysis:

    • At appropriate time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze the samples using a developed HPLC method. The method should be capable of separating the parent compound from all degradation products. A typical starting point could be a C18 column with a gradient elution of water and acetonitrile with a suitable buffer.

  • Data Evaluation:

    • Identify and quantify the degradation products.

    • Determine the percentage of degradation of this compound under each condition.

    • Characterize the major degradation products using LC-MS/MS if necessary.

Visualizations

cluster_degradation Potential Degradation Pathways Compound This compound Hydrolysis_Product_1 2-Methylthiazole-4-carboxamide Compound->Hydrolysis_Product_1 Hydrolysis (Acid/Base) Oxidation_Product_1 Thioamide S-oxide Compound->Oxidation_Product_1 Oxidation Oxidation_Product_2 Thiazole N-oxide or S-oxide Compound->Oxidation_Product_2 Oxidation Photolysis_Product Ring-opened products Compound->Photolysis_Product Photolysis Hydrolysis_Product_2 2-Methylthiazole-4-carboxylic acid Hydrolysis_Product_1->Hydrolysis_Product_2 Further Hydrolysis

Caption: Potential degradation pathways of this compound.

cluster_workflow Forced Degradation Study Workflow Start Prepare Stock Solution Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress_Conditions Sampling Sample at Time Points Stress_Conditions->Sampling Neutralization Neutralize Acid/Base Samples Sampling->Neutralization Dilution Dilute to Analytical Concentration Sampling->Dilution Neutralization->Dilution Analysis Analyze by Stability-Indicating HPLC Dilution->Analysis Data_Evaluation Evaluate Data & Characterize Degradants Analysis->Data_Evaluation

Caption: Workflow for a forced degradation study.

References

overcoming resistance mechanisms to 2-Methylthiazole-4-carbothioamide in biological systems

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Methylthiazole-4-carbothioamide. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome potential resistance mechanisms and ensure the success of your research.

Frequently Asked Questions (FAQs)

Q1: We are observing a gradual decrease in the efficacy of this compound in our long-term cell culture experiments. What could be the reason?

A1: This is a common observation and may indicate the development of acquired resistance in your cell line. Potential mechanisms include the upregulation of drug efflux pumps, mutations in the target protein, or activation of alternative signaling pathways that bypass the inhibitory effect of the compound. We recommend performing a series of validation experiments to identify the specific resistance mechanism, as outlined in our troubleshooting guides.

Q2: What is the proposed mechanism of action for this compound?

A2: While research is ongoing, this compound belongs to a class of compounds, some of which have been shown to act as kinase inhibitors. Based on its structural similarity to other thiazole-based anticancer agents, it is hypothesized to target key signaling kinases involved in cell proliferation and survival, such as c-Met or Akt. However, the precise molecular target may be cell-type dependent and should be experimentally validated.

Q3: Are there any known combination therapies that can enhance the efficacy of this compound?

A3: Combining this compound with other therapeutic agents can be a powerful strategy to overcome resistance and enhance its anti-cancer activity.[1][2] Based on general principles of overcoming drug resistance, synergistic effects may be observed with:

  • Inhibitors of drug efflux pumps: to increase the intracellular concentration of the compound.

  • Inhibitors of parallel signaling pathways: for example, if resistance is mediated by the activation of a bypass pathway.

  • Immunotherapy agents: to harness the immune system to target resistant cells.[1][2]

Q4: How can we confirm that our synthesized this compound is pure and active?

A4: We recommend performing full characterization of your synthesized compound. This should include techniques such as NMR and mass spectrometry to confirm the chemical structure and purity. The biological activity should be validated in a sensitive cell line by determining the IC50 value and comparing it to a reference standard if available.

Troubleshooting Guides

Issue 1: Increased IC50 value of this compound in a previously sensitive cell line.

This suggests the development of acquired resistance. The following steps will help you troubleshoot this issue.

Troubleshooting Workflow

G start Increased IC50 Observed step1 Confirm Resistance: Repeat IC50 determination with fresh compound and cells start->step1 step2 Investigate Drug Efflux: Measure intracellular drug concentration step1->step2 Resistance Confirmed step3 Analyze Target Expression/Mutation: Sequence target kinase and assess expression levels step2->step3 No Change in Efflux step4 Assess Bypass Pathways: Profile key survival signaling pathways (e.g., Western blot for p-Akt, p-ERK) step3->step4 No Target Alteration step5 Test Combination Therapies: Based on findings from steps 2-4 step4->step5 Bypass Pathway Activated

Caption: Troubleshooting workflow for increased IC50.

Experimental Protocols:

  • IC50 Determination: A standard cell viability assay, such as the MTT or CellTiter-Glo® assay, can be used. Plate cells at a predetermined density, treat with a serial dilution of this compound for 48-72 hours, and measure cell viability.

  • Drug Efflux Assay: Utilize a fluorescent substrate of common efflux pumps (e.g., Rhodamine 123 for P-gp) with and without the presence of this compound. A decrease in intracellular fluorescence in the presence of your compound might suggest it is a substrate for efflux pumps.

Data Presentation:

Cell LineParental IC50 (µM)Resistant IC50 (µM)Fold Resistance
Example Cancer Cell Line A 0.5 ± 0.110.2 ± 1.520.4
Example Cancer Cell Line B 1.2 ± 0.325.8 ± 3.221.5
Issue 2: Inconsistent results in apoptosis assays following treatment.

Apoptosis assays can be sensitive to experimental conditions. Here’s how to troubleshoot common issues.

Troubleshooting for Apoptosis Assays

G start Inconsistent Apoptosis Results q1 Is the positive control working? start->q1 q2 Are there high levels of necrosis? q1->q2 Yes solution1 Check reagent stability and experimental setup. q1->solution1 No q3 Is the drug concentration and incubation time optimal? q2->q3 No solution2 Decrease drug concentration or incubation time. Use a viability dye. q2->solution2 Yes solution3 Perform a time-course and dose-response experiment. q3->solution3 No

Caption: Troubleshooting guide for apoptosis assays.

Experimental Protocols:

  • Annexin V/Propidium Iodide (PI) Staining: This is a common method to detect apoptosis by flow cytometry.

    • Treat cells with this compound at the desired concentration and time.

    • Harvest both adherent and floating cells.

    • Wash cells with cold PBS.

    • Resuspend cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze by flow cytometry within one hour.

FAQs for Apoptosis Assays:

  • Why am I seeing a large necrotic population? The drug concentration may be too high, or the incubation time too long, leading to secondary necrosis. Try a lower concentration or shorter time point.

  • Why are there no apoptotic cells? The drug concentration may be too low, or the incubation time too short. Perform a dose-response and time-course experiment to find the optimal conditions.

Signaling Pathways

Based on related thiazole compounds, this compound may inhibit kinase signaling pathways like the c-Met or PI3K/Akt pathway. Resistance could arise from the activation of bypass signaling.

Hypothesized Signaling Pathway and Resistance Mechanism

G cluster_sensitive Sensitive Cell cluster_resistant Resistant Cell Drug This compound Target Target Kinase (e.g., c-Met/Akt) Drug->Target Inhibition Proliferation Cell Proliferation & Survival Target->Proliferation Blocked Drug_R This compound Target_R Target Kinase Drug_R->Target_R Inhibition Proliferation_R Cell Proliferation & Survival Target_R->Proliferation_R Bypass Bypass Kinase (e.g., EGFR/FGFR) Bypass->Proliferation_R Activation

Caption: Hypothesized signaling in sensitive vs. resistant cells.

Key Experimental Methodologies

Synthesis of this compound

The synthesis of this compound can be achieved through a modified Hantzsch thiazole synthesis. This involves the reaction of a thioamide with an α-halocarbonyl compound.

Synthesis Workflow

G Thioacetamide Thioacetamide Cyclization Cyclocondensation Thioacetamide->Cyclization Haloketone α-halo-β-keto-carbothioamide precursor Haloketone->Cyclization Product This compound Cyclization->Product

Caption: Workflow for the synthesis of the target compound.

Protocol:

  • Preparation of the thioamide: Thioacetamide is commercially available.

  • Synthesis of the α-halocarbonyl precursor: This can be synthesized from the corresponding β-keto ester.

  • Hantzsch Reaction:

    • Dissolve the α-halocarbonyl precursor in a suitable solvent such as ethanol.

    • Add an equimolar amount of thioacetamide.

    • Reflux the mixture for several hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture and neutralize with a weak base (e.g., sodium bicarbonate solution).

    • The product will precipitate and can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Kinase Inhibition Assay

To determine if this compound inhibits a specific kinase (e.g., c-Met or Akt), a kinase inhibition assay can be performed.

Protocol:

  • Reagents: Purified recombinant kinase, kinase-specific substrate, ATP, and a suitable kinase assay buffer.

  • Procedure:

    • In a 96-well plate, add the kinase, substrate, and a serial dilution of this compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at the optimal temperature for the kinase (usually 30-37°C).

    • Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, including radioactivity (³²P-ATP), fluorescence, or luminescence-based assays (e.g., ADP-Glo™).

  • Data Analysis: Plot the percentage of kinase inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Quantitative Data for Hypothetical Kinase Inhibition:

KinaseIC50 (µM) for this compound
c-Met 0.8 ± 0.2
Akt1 1.5 ± 0.4
EGFR > 50
FGFR > 50

References

Technical Support Center: Enhancing the Bioavailability of 2-Methylthiazole-4-carbothioamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of 2-Methylthiazole-4-carbothioamide. The strategies and protocols outlined below are based on established methodologies for enhancing the bioavailability of poorly soluble compounds.

Frequently Asked Questions (FAQs)

Q1: My in vitro studies with this compound show high potency, but the in vivo efficacy is very low. What could be the reason?

A1: A significant discrepancy between in vitro potency and in vivo efficacy is often attributed to poor oral bioavailability. This can be due to several factors, including low aqueous solubility, poor membrane permeability, and extensive first-pass metabolism. For this compound, its chemical structure suggests potential for low aqueous solubility, which would limit its dissolution in the gastrointestinal tract and subsequent absorption.

Q2: What are the initial steps to troubleshoot the poor bioavailability of this compound?

A2: The first step is to characterize the physicochemical properties of your compound. Key parameters to determine are its aqueous solubility, dissolution rate, and membrane permeability. An in silico prediction of properties can be a good starting point, followed by experimental validation. Based on these findings, you can then select an appropriate strategy to enhance bioavailability.

Q3: What are the main strategies to improve the bioavailability of a poorly soluble compound like this compound?

A3: There are three primary strategies to consider:

  • Formulation-Based Strategies: These involve modifying the drug's physical form to enhance dissolution. Key techniques include nanoparticle formulations, solid dispersions, and lipid-based formulations.[1][2][3]

  • Chemical Modification Strategies: This approach involves synthesizing a prodrug of this compound to improve its physicochemical properties, such as solubility and permeability.[][5]

  • Administration-Related Strategies: This can involve the co-administration of bioavailability enhancers or exploring alternative routes of administration, although this guide focuses on oral delivery.

Q4: How do I choose the most suitable strategy for my research?

A4: The choice of strategy depends on the specific properties of this compound and your experimental capabilities. A logical workflow would be to first attempt formulation strategies as they do not require chemical modification of the active compound. If these do not yield satisfactory results, a prodrug approach could be explored.

Troubleshooting Guides

Issue 1: Low Aqueous Solubility and Dissolution Rate

If you have determined that this compound has low aqueous solubility, the following formulation strategies can be employed to enhance its dissolution rate.

Principle: Reducing the particle size of the drug to the nanometer range significantly increases the surface area-to-volume ratio, leading to a faster dissolution rate as described by the Noyes-Whitney equation.[6]

Troubleshooting:

  • Problem: Difficulty in producing stable nanoparticles.

    • Solution: Optimize the type and concentration of stabilizers (surfactants or polymers). Electrostatic and/or steric stabilization is crucial to prevent particle aggregation.

  • Problem: Nanoparticles aggregate upon drying.

    • Solution: Employ cryoprotectants (e.g., trehalose, mannitol) during lyophilization or use a spray-drying process with suitable excipients.

Principle: Dispersing the drug in a hydrophilic carrier matrix at a molecular level can enhance dissolution. The drug may exist in an amorphous state, which has higher energy and thus greater solubility than the crystalline form.[7][8]

Troubleshooting:

  • Problem: The drug crystallizes out of the solid dispersion over time.

    • Solution: Select a carrier that has good miscibility with the drug and a high glass transition temperature (Tg) to inhibit molecular mobility and crystallization. Polymeric carriers like PVP or HPMC are often effective.

  • Problem: Thermal degradation of the drug during the melting method.

    • Solution: Use the solvent evaporation method, which is suitable for thermolabile compounds.[9]

Issue 2: Poor Membrane Permeability

If solubility is addressed but bioavailability remains low, poor membrane permeability might be the limiting factor.

Principle: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.[5] For this compound, which contains an amide group, a prodrug approach can be designed to temporarily mask polar functional groups, thereby increasing lipophilicity and passive diffusion across the intestinal epithelium.

Troubleshooting:

  • Problem: The prodrug is not efficiently converted to the active drug in vivo.

    • Solution: The linker used to connect the promoiety to the parent drug must be susceptible to cleavage by enzymes present at the target site (e.g., esterases in the plasma or gut wall). The rate of cleavage needs to be optimized for effective drug release.

  • Problem: The synthesized prodrug has unexpectedly low solubility.

    • Solution: The choice of the promoiety is critical. While increasing lipophilicity can enhance permeability, a significant increase may decrease aqueous solubility. A balance must be struck. Attaching a hydrophilic promoiety, such as an amino acid, can improve solubility.[]

Data Presentation

Table 1: Comparison of Bioavailability Enhancement Strategies

StrategyPrincipleAdvantagesDisadvantages
Nanoparticle Formulation Increased surface area enhances dissolution rate.Broadly applicable, significant increase in dissolution.Can be challenging to stabilize, potential for aggregation.
Solid Dispersion Drug is molecularly dispersed in a hydrophilic carrier, often in an amorphous state.Can significantly increase both dissolution rate and extent.Potential for drug crystallization during storage, not suitable for all drugs and carriers.
Prodrug Synthesis Chemical modification to improve physicochemical properties (e.g., solubility, permeability).Can address multiple bioavailability barriers simultaneously.Requires chemical synthesis and characterization, potential for altered pharmacology or toxicology.

Experimental Protocols

Protocol 1: Preparation of this compound Nanoparticles by Anti-Solvent Precipitation
  • Dissolve Drug: Dissolve this compound in a suitable organic solvent (e.g., acetone, ethanol) to prepare the organic phase.

  • Prepare Aqueous Phase: Prepare an aqueous solution containing a stabilizer (e.g., 0.5% w/v Poloxamer 188 or PVP).

  • Precipitation: Add the organic phase dropwise into the aqueous phase under constant high-speed stirring.

  • Solvent Removal: Evaporate the organic solvent under reduced pressure.

  • Characterization: Characterize the resulting nanoparticle suspension for particle size, zeta potential, and drug content.

Protocol 2: Preparation of Solid Dispersion by Solvent Evaporation Method
  • Dissolve Components: Dissolve both this compound and a hydrophilic carrier (e.g., PVP K30) in a common volatile solvent (e.g., methanol, ethanol).

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator under vacuum at a controlled temperature.

  • Drying and Milling: Dry the resulting solid film in a vacuum oven to remove any residual solvent. Pulverize the dried mass and sieve to obtain a uniform powder.

  • Characterization: Characterize the solid dispersion for drug content, dissolution profile, and physical state of the drug (e.g., using DSC and XRD).

Protocol 3: In Vivo Pharmacokinetic Study in Rats
  • Animal Dosing: Administer the this compound formulation (e.g., nanoparticle suspension, solid dispersion, or control suspension) orally to fasted rats at a predetermined dose.[10][11]

  • Blood Sampling: Collect blood samples from the tail vein at predefined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.[10]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Drug Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis.

Protocol 4: Caco-2 Cell Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21 days to allow for differentiation and formation of a confluent monolayer.[1]

  • Monolayer Integrity: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[12]

  • Permeability Study:

    • For apical to basolateral (A-B) permeability, add the test compound to the apical side and measure its appearance on the basolateral side over time.

    • For basolateral to apical (B-A) permeability, add the compound to the basolateral side and measure its appearance on the apical side.

  • Sample Analysis: Quantify the concentration of the compound in the receiver compartment at different time points using LC-MS/MS.

  • Calculate Apparent Permeability (Papp): Calculate the Papp value to determine the rate of transport across the cell monolayer. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.[12]

Mandatory Visualization

bioavailability_workflow start Start: Poor in vivo efficacy of this compound problem_id Identify Potential Cause: Poor Bioavailability start->problem_id char Physicochemical Characterization (Solubility, Permeability) problem_id->char decision Primary Limiting Factor? char->decision solubility Low Solubility decision->solubility Solubility permeability Poor Permeability decision->permeability Permeability formulation Formulation Strategies (Nanoparticles, Solid Dispersion) solubility->formulation prodrug Chemical Modification (Prodrug Synthesis) permeability->prodrug evaluation In vivo Pharmacokinetic Studies formulation->evaluation prodrug->evaluation end End: Improved Bioavailability evaluation->end

Caption: Troubleshooting workflow for improving the bioavailability of this compound.

experimental_workflow cluster_formulation Formulation Development cluster_evaluation Evaluation nano Nanoparticle Formulation dissolution In vitro Dissolution nano->dissolution sd Solid Dispersion sd->dissolution permeability_assay Caco-2 Permeability dissolution->permeability_assay pk_study In vivo Pharmacokinetics permeability_assay->pk_study

Caption: Experimental workflow for developing and evaluating new formulations.

signaling_pathway_analogy drug This compound (Poorly Soluble) formulation_strategy Bioavailability Enhancement Strategy (e.g., Nanoparticles) drug->formulation_strategy dissolution Increased Dissolution formulation_strategy->dissolution absorption Enhanced Absorption dissolution->absorption bioavailability Improved Bioavailability absorption->bioavailability

Caption: Logical relationship illustrating the mechanism of bioavailability enhancement.

References

Validation & Comparative

Comparative Guide to the Biological Activity of 2-Methylthiazole-4-carbothioamide and Related Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activities of 2-Methylthiazole-4-carbothioamide. Due to the limited direct experimental data on this specific compound, its performance is objectively compared with structurally related and well-studied thiazole derivatives. The information presented is intended to support further research and drug development efforts by highlighting potential therapeutic applications and providing relevant experimental data and protocols.

Potential as an Enzyme Inhibitor

Thiazole derivatives have been extensively studied as inhibitors of various enzymes implicated in human diseases. Based on the activities of analogous compounds, this compound holds potential as an inhibitor of xanthine oxidase, tyrosinase, and urease.

Xanthine Oxidase (XO) Inhibition

Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout. Several thiazole derivatives have shown potent XO inhibitory activity.

Table 1: Comparison of Xanthine Oxidase Inhibitory Activity of Selected Thiazole Derivatives

CompoundIC50 (µM)Reference CompoundIC50 (µM)
2-(3-cyano-2-isopropylindol-5-yl)-4-methylthiazole-5-carboxylic acid0.0035Allopurinol~8.97
Thiazole-5-carboxylic acid derivative (GK-20)0.45FebuxostatClinical Inhibitor
Thiazolidine-2-thione derivative (6k)3.56Allopurinol>8.97

Data sourced from multiple studies for comparative purposes.[1][2][3]

This protocol outlines a typical spectrophotometric method for assessing XO inhibition.

  • Preparation of Solutions:

    • Prepare a 50 mM potassium phosphate buffer (pH 7.5).

    • Dissolve xanthine oxidase from bovine milk in the buffer to a concentration of 0.1 U/mL.

    • Prepare a stock solution of xanthine (substrate) in the buffer.

    • Dissolve the test compounds (e.g., this compound and comparators) in DMSO to create stock solutions of varying concentrations.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of the test compound solution to each well.

    • Add 50 µL of the xanthine solution to each well.

    • Add 50 µL of the xanthine oxidase solution to initiate the reaction.

    • The final volume in each well should be 150 µL.

  • Measurement:

    • Measure the absorbance at 295 nm at regular intervals for a set period using a microplate reader. The rate of uric acid formation is directly proportional to the increase in absorbance.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to a control without an inhibitor.

    • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Purine_Metabolism_Pathway Purine_Nucleotides Purine Nucleotides Hypoxanthine Hypoxanthine Purine_Nucleotides->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Uric_Acid Uric Acid Xanthine->Uric_Acid XO1 Xanthine Oxidase XO1->Hypoxanthine XO2 Xanthine Oxidase XO2->Xanthine Inhibitor Thiazole Inhibitor Inhibitor->XO1 Inhibition Inhibitor->XO2 Inhibition

Purine Metabolism and Xanthine Oxidase Inhibition.
Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetics industry for skin whitening and treating hyperpigmentation disorders.

Table 2: Comparison of Tyrosinase Inhibitory Activity of Selected Thiazole Derivatives

CompoundIC50 (µM)Reference CompoundIC50 (µM)
4-(2,4-dihydroxyphenyl)thiazole-2-carboxamide derivative 41.51Thiamidol0.72
Thiazolopyrimidine derivative (6a)28.50Kojic Acid43.50
Benzimidazothiazolone derivative 23.05Kojic Acid18.27

Data sourced from multiple studies for comparative purposes.[4][5][6]

Melanogenesis_Pathway L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Dopaquinone Dopaquinone L_DOPA->Dopaquinone Melanin Melanin Dopaquinone->Melanin Multiple Steps Tyrosinase1 Tyrosinase Tyrosinase1->L_Tyrosine Tyrosinase2 Tyrosinase Tyrosinase2->L_DOPA Inhibitor Thiazole Inhibitor Inhibitor->Tyrosinase1 Inhibition Inhibitor->Tyrosinase2 Inhibition

Melanin Synthesis and Tyrosinase Inhibition.
Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. It is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori. Inhibiting urease can be a therapeutic strategy against infections caused by these bacteria.

Table 3: Comparison of Urease Inhibitory Activity of Selected Thiazole Derivatives

CompoundIC50 (nM)Reference CompoundIC50 (nM)
Hydrazine clubbed 1,3-thiazole (most potent)110Thiourea490
Hydrazonothiazoline (9a)1730Thiourea20800

Data sourced from multiple studies for comparative purposes.[7][8]

Urease_Mechanism Urea Urea Ammonia_CO2 Ammonia + CO2 Urea->Ammonia_CO2 Hydrolysis Urease Urease Enzyme Urease->Urea Inhibitor Thiazole Inhibitor Inhibitor->Urease Inhibition

Mechanism of Urease and its Inhibition.

Potential as an Anticancer Agent

The thiazole scaffold is present in numerous compounds with demonstrated anticancer activity. These compounds often exert their effects through various mechanisms, including the inhibition of kinases and tubulin polymerization.

Table 4: Comparison of In Vitro Anticancer Activity of Selected Thiazole Derivatives against MCF-7 (Breast Cancer) Cell Line

CompoundIC50 (µM)Reference CompoundIC50 (µM)
Thiazole derivative (4)5.73Staurosporine6.77
Thiazole-naphthalene derivative (5b)0.48Doxorubicin~0.1-1
2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one (4c)2.57Staurosporine6.77

Data sourced from multiple studies for comparative purposes.[9][10][11]

This protocol describes a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture:

    • Culture cancer cell lines (e.g., MCF-7) in appropriate media and conditions until they reach logarithmic growth phase.

  • Cell Seeding:

    • Trypsinize the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the culture medium.

    • Replace the medium in the wells with the medium containing the test compounds.

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Anticancer_Screening_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Studies (if promising) Cell_Culture Cell Line Culture (e.g., MCF-7) Compound_Treatment Treatment with Thiazole Derivatives Cell_Culture->Compound_Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Compound_Treatment->Viability_Assay IC50_Determination IC50 Determination Viability_Assay->IC50_Determination Animal_Model Tumor Xenograft Animal Model IC50_Determination->Animal_Model Promising Candidates Treatment Compound Administration Animal_Model->Treatment Tumor_Measurement Tumor Growth Measurement Treatment->Tumor_Measurement Efficacy_Evaluation Efficacy Evaluation Tumor_Measurement->Efficacy_Evaluation

Experimental Workflow for Anticancer Drug Screening.

Potential as an Antimicrobial Agent

Thiazole and its derivatives are known to exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.

Table 5: Comparison of Minimum Inhibitory Concentration (MIC) of Selected Thiazole Derivatives

CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
2-phenylacetamido-thiazole derivative (16)1.56 - 6.251.56 - 6.25Not Reported
1,3-thiazole derivative (3)230470Not Reported
Copper(II) coordinated sulfathiazole (Tz-01)1 - 41 - 41 - 4

Data sourced from multiple studies for comparative purposes.[12][13][14]

  • Preparation of Inoculum:

    • Grow the microbial strains (bacteria or fungi) in a suitable broth medium overnight.

    • Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Preparation of Compound Dilutions:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in the broth medium.

  • Inoculation and Incubation:

    • Add the standardized microbial inoculum to each well.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm. microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

References

comparing 2-Methylthiazole-4-carbothioamide with other thiazole-based compounds

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Thiazole-Based Compounds in Preclinical Research

An In-Depth Look at the Therapeutic Potential of the Thiazole Scaffold, Featuring 2-Methylthiazole-4-carbothioamide Analogues and Established Agents

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities. This guide provides a comparative overview of thiazole-based compounds, with a focus on analogues of this compound. Due to the limited publicly available data on this compound itself, this guide will draw comparisons with structurally related thiazole carboxamides and the well-established thiazole-containing drug, Dasatinib, to highlight the therapeutic potential and diverse mechanisms of this chemical class.

Chemical Structures and Synthesis Overview

The thiazole scaffold can be synthetically modified at various positions to modulate its physicochemical properties and biological activity. The synthesis of a 2-methylthiazole core often involves the Hantzsch thiazole synthesis or variations thereof, typically by reacting a thioamide with an α-haloketone.

Below is a generalized workflow for the synthesis of a 2-methyl-4-substituted thiazole derivative.

G Thioacetamide Thioacetamide Cyclization Cyclization (Hantzsch Synthesis) Thioacetamide->Cyclization AlphaHaloKetone α-Haloketone (e.g., Ethyl Bromopyruvate) AlphaHaloKetone->Cyclization Solvent Solvent (e.g., Ethanol) Solvent->Cyclization Intermediate 2-Methylthiazole-4-carboxylate Ester Intermediate Cyclization->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis CarboxylicAcid 2-Methylthiazole-4-carboxylic Acid Hydrolysis->CarboxylicAcid Amidation Amidation / Thionation CarboxylicAcid->Amidation FinalProduct Target Thiazole (e.g., Carboxamide/ Carbothioamide) Amidation->FinalProduct

Caption: Generalized synthetic workflow for 2-methylthiazole derivatives.

Comparative Anticancer Activity

Thiazole derivatives have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation. In this section, we compare the cytotoxic activity of several thiazole-based compounds against various cancer cell lines.

Table 1: Comparative in vitro Cytotoxicity (IC₅₀) of Thiazole-Based Compounds

Compound/Derivative ClassCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
2-Aminothiazole-4-carboxamide (Compound 6m) [1][2]MCF-7 (Breast)0.47Taxol-
NCI-H1650 (Lung)1.1Taxol-
Thiazole-Phthalimide (Compound 5b) [3]MCF-7 (Breast)0.2--
Thiazole-Phthalimide (Compound 5k) [3]MDA-MB-468 (Breast)0.6--
Thiazole-Phthalimide (Compound 5g) [3]PC-12 (Pheochromocytoma)0.43--
Dasatinib (Sprycel®) CML (Leukemia)<0.001 (nM range)Imatinib>0.05
2-Phenyl-4-trifluoromethyl thiazole-5-carboxamide (Compound 8c) [4]A-549 (Lung)>5 µg/mL (Low Activity)5-Fluorouracil-

Note: Data for this compound is not available in the reviewed literature. The table presents data for structurally related thiazole carboxamides to illustrate the potential of this compound class.

Mechanism of Action: Targeting Cancer Signaling Pathways

Many thiazole derivatives exert their anticancer effects by inhibiting protein kinases that are critical for tumor growth. A prominent example is the FDA-approved drug Dasatinib, which targets multiple tyrosine kinases. Other experimental thiazole compounds have been shown to induce apoptosis by modulating key signaling pathways like PI3K/Akt/mTOR.

Dasatinib: A Multi-Kinase Inhibitor

Dasatinib is a potent inhibitor of the BCR-ABL kinase, the hallmark of Philadelphia chromosome-positive (Ph+) leukemias, and also inhibits SRC family kinases, c-KIT, and PDGFRβ.[5][6] Its ability to bind to both the active and inactive conformations of the ABL kinase domain allows it to overcome resistance to other inhibitors like imatinib.[6]

PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers. Several studies have indicated that thiazole derivatives can induce apoptosis and inhibit cell proliferation by targeting components of this pathway.[1][2]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Thiazole Thiazole Derivatives Thiazole->Akt Inhibit Thiazole->mTORC1 Inhibit

Caption: Thiazole derivatives can inhibit the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

To ensure transparency and reproducibility, this section provides a detailed methodology for a key experiment used to evaluate the cytotoxic activity of the compared compounds.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[7][8] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., thiazole derivatives) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Incubate the plate overnight in the incubator. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

G Start Seed Cells in 96-Well Plate Incubate1 Incubate (24h) Start->Incubate1 Treat Add Thiazole Compounds (Serial Dilutions) Incubate1->Treat Incubate2 Incubate (48-72h) Treat->Incubate2 AddMTT Add MTT Reagent (10 µL/well) Incubate2->AddMTT Incubate3 Incubate (4h) AddMTT->Incubate3 AddSolubilizer Add Solubilization Solution (100 µL/well) Incubate3->AddSolubilizer Incubate4 Incubate (Overnight) AddSolubilizer->Incubate4 Read Measure Absorbance (570 nm) Incubate4->Read

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion

The thiazole scaffold represents a highly versatile and "privileged" structure in drug discovery. While specific data for this compound remains elusive in the current literature, the potent anticancer activities of its structural analogues, the thiazole carboxamides, underscore the significant potential of this chemical class. These compounds demonstrate efficacy against a range of cancer cell lines, often through mechanisms involving the induction of apoptosis and the inhibition of critical cell signaling pathways. The clinical success of Dasatinib further validates the thiazole core as a viable platform for developing targeted therapies. Future research should aim to synthesize and evaluate this compound and its derivatives to fully characterize their biological activity profile and determine their potential as novel therapeutic agents.

References

Unraveling the Molecular Blueprint: A Comparative Guide to the Mechanism of Action of 2-Methylthiazole-4-carbothioamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the proposed mechanism of action for 2-Methylthiazole-4-carbothioamide, a thiazole derivative with therapeutic potential. Drawing upon experimental data from closely related thiazole compounds, we delineate a hypothetical signaling pathway and compare its performance metrics with established alternatives. This document serves as a resource for researchers seeking to validate and expand upon the therapeutic applications of this promising compound.

Proposed Mechanism of Action: Induction of Apoptosis via the Intrinsic Pathway

Based on extensive research into analogous thiazole-containing compounds, this compound is hypothesized to exert its primary anticancer effects through the induction of apoptosis, largely mediated by the intrinsic mitochondrial pathway. This proposed mechanism involves the disruption of mitochondrial integrity, leading to a cascade of events culminating in programmed cell death.

Signaling Pathway Diagram

cluster_extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion 2MT4C 2-Methylthiazole- 4-carbothioamide Bax Bax (Pro-apoptotic) 2MT4C->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) 2MT4C->Bcl2 Inhibits MMP Mitochondrial Membrane Potential Bax->MMP Disrupts Bcl2->MMP Maintains Apaf1 Apaf-1 Casp9 Pro-caspase-9 Apaf1->Casp9 Cleaves ActiveCasp9 Activated Caspase-9 Casp3 Pro-caspase-3 ActiveCasp3 Activated Caspase-3 ActiveCasp9->Casp3 Cleaves Apoptosis Apoptosis ActiveCasp3->Apoptosis CytC Cytochrome c MMP->CytC Release CytC->Apaf1 Activates

Caption: Proposed intrinsic apoptosis pathway for this compound.

Comparative Performance with Alternative Anticancer Agents

To contextualize the potential efficacy of this compound, its hypothesized performance metrics are compared with established anticancer drugs known to induce apoptosis.

CompoundTarget Cell LineIC50 (µM)Apoptosis Induction (%)Caspase-3 Activation (Fold Change)Reference
This compound (Hypothesized) Leukemia (HL-60)5 - 2040 - 703 - 5N/A
Doxorubicin Leukemia (HL-60)0.1 - 0.5> 80> 10[1]
Cisplatin Lung Carcinoma (A549)2 - 1050 - 805 - 8[2]
Paclitaxel Breast Cancer (MCF-7)0.01 - 0.1> 90> 15[1]

Experimental Protocols for Mechanism Validation

To validate the proposed mechanism of action for this compound, a series of key experiments are recommended.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and establish the IC50 value.

Methodology:

  • Seed cancer cells (e.g., HL-60, MCF-7, A549) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

  • Treat the cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells induced by this compound.

Methodology:

  • Treat cells with this compound at its IC50 concentration for 24 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.

  • Analyze the stained cells using a flow cytometer.

  • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Mitochondrial Membrane Potential (MMP) Assay (JC-1 Staining)

Objective: To assess the effect of this compound on mitochondrial membrane integrity.

Methodology:

  • Treat cells with this compound at its IC50 concentration for different time points (e.g., 6, 12, 24 hours).

  • Incubate the treated cells with JC-1 dye (5 µg/mL) for 20 minutes at 37°C.

  • Wash the cells with PBS.

  • Analyze the cells using a flow cytometer or fluorescence microscope.

  • A shift from red (J-aggregates in healthy mitochondria) to green fluorescence (JC-1 monomers in cytoplasm) indicates a loss of MMP.

Western Blot Analysis for Apoptosis-Related Proteins

Objective: To determine the effect of this compound on the expression levels of key apoptotic proteins.

Methodology:

  • Treat cells with this compound at its IC50 concentration for 24 hours.

  • Lyse the cells and quantify the protein concentration using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against Bcl-2, Bax, cleaved Caspase-9, and cleaved Caspase-3.

  • Incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Use a loading control (e.g., β-actin) to normalize the protein expression levels.

Experimental Workflow Diagram

cluster_workflow Experimental Workflow for Mechanism Validation Start Start CellCulture Cell Culture (e.g., HL-60) Start->CellCulture Treatment Treatment with 2-Methylthiazole- 4-carbothioamide CellCulture->Treatment MTT MTT Assay (Cell Viability, IC50) Treatment->MTT ApoptosisAssay Annexin V/PI (Apoptosis Quantification) Treatment->ApoptosisAssay MMP_Assay JC-1 Staining (Mitochondrial Potential) Treatment->MMP_Assay WesternBlot Western Blot (Protein Expression) Treatment->WesternBlot End End MTT->End ApoptosisAssay->End MMP_Assay->End WesternBlot->End

Caption: Workflow for validating the apoptotic mechanism of action.

Conclusion

The available evidence from related thiazole compounds strongly suggests that this compound holds promise as an anticancer agent, likely acting through the induction of apoptosis via the intrinsic mitochondrial pathway. The experimental framework provided in this guide offers a clear path for the validation of this proposed mechanism. Further investigation into its efficacy and safety profile is warranted to fully realize its therapeutic potential in drug development.

References

Benchmarking 2-Methylthiazole-4-carbothioamide: A Comparative Analysis Against Standard-of-Care Drugs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature and patent databases reveals a significant gap in the understanding of the specific therapeutic applications of 2-Methylthiazole-4-carbothioamide. While the thiazole structural motif is a well-established pharmacophore present in numerous approved drugs, and various thiazole derivatives are under active investigation for a range of diseases, this compound itself currently lacks a defined therapeutic indication. Consequently, a direct benchmarking against standard-of-care drugs is not feasible at this time.

This guide will, therefore, provide a broader context by examining the therapeutic landscape of thiazole-containing compounds and outlining the necessary preclinical and clinical data that would be required to establish a benchmark for this compound in the future.

The Therapeutic Potential of the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged structure in medicinal chemistry due to its ability to engage in a variety of biological interactions. This versatility has led to the development of thiazole-containing drugs with diverse therapeutic actions, including:

  • Anticancer agents: The thiazole ring is a core component of several tyrosine kinase inhibitors used in oncology.

  • Antimicrobial agents: Certain thiazole derivatives have demonstrated efficacy against bacterial and fungal pathogens.

  • Anti-inflammatory drugs: Non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory agents incorporate the thiazole moiety.

  • Antiviral compounds: Thiazole derivatives have been explored for their potential to inhibit viral replication.

Hypothetical Benchmarking Framework for this compound

Should a therapeutic target for this compound be identified, a systematic benchmarking process would be essential to evaluate its potential as a new drug candidate. This process would involve a head-to-head comparison with the established standard-of-care for the specific disease. The following sections outline the key experimental data and comparative analyses that would be required.

This table illustrates the type of quantitative data that would be necessary for a meaningful comparison. The values presented are for illustrative purposes only and are not based on actual experimental data for this compound.

ParameterThis compoundStandard-of-Care Drug AStandard-of-Care Drug B
Target Indication T.B.D.T.B.D.T.B.D.
Mechanism of Action T.B.D.Known MechanismKnown Mechanism
In Vitro Potency (IC₅₀/EC₅₀) T.B.D. (nM)Value (nM)Value (nM)
In Vivo Efficacy (Animal Model) T.B.D. (% inhibition/survival)Value (% inhibition/survival)Value (% inhibition/survival)
Bioavailability (%) T.B.D.ValueValue
Half-life (hours) T.B.D.ValueValue

T.B.D. (To Be Determined) indicates that no data is currently available for this compound.

A comprehensive safety assessment is critical for any new therapeutic agent. This table outlines the key safety parameters that would need to be evaluated.

ParameterThis compoundStandard-of-Care Drug AStandard-of-Care Drug B
Cellular Cytotoxicity (CC₅₀) T.B.D. (µM)Value (µM)Value (µM)
In Vivo Toxicity (LD₅₀) T.B.D. (mg/kg)Value (mg/kg)Value (mg/kg)
Adverse Events (Clinical Trials) Not ApplicableKnown Side EffectsKnown Side Effects
Drug-Drug Interactions T.B.D.Known InteractionsKnown Interactions

T.B.D. (To Be Determined) indicates that no data is currently available for this compound.

Experimental Protocols for Future Benchmarking Studies

To generate the data required for the tables above, a series of well-defined experiments would need to be conducted.

1. In Vitro Potency and Selectivity Assays:

  • Objective: To determine the concentration of this compound required to inhibit the biological target by 50% (IC₅₀) or to produce 50% of its maximal effect (EC₅₀).

  • Methodology: This would involve target-based assays (e.g., enzyme inhibition assays, receptor binding assays) or cell-based assays (e.g., cell proliferation assays, reporter gene assays). A panel of related targets would be tested to assess selectivity.

2. In Vivo Efficacy Studies:

  • Objective: To evaluate the therapeutic effect of this compound in a living organism.

  • Methodology: Disease-relevant animal models (e.g., tumor xenograft models for cancer, infection models for infectious diseases) would be used. Key endpoints would include tumor growth inhibition, pathogen clearance, or improvement in disease-specific biomarkers.

3. Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies:

  • Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) of this compound and its effect on the body over time.

  • Methodology: The compound would be administered to animals, and blood and tissue samples would be collected at various time points to measure drug concentrations. PD markers would be assessed to correlate drug exposure with biological activity.

4. Toxicology Studies:

  • Objective: To identify potential adverse effects of this compound.

  • Methodology: In vitro cytotoxicity assays on various cell lines and in vivo toxicity studies in animals would be conducted at a range of doses.

Visualizing the Path Forward: A Drug Development Workflow

The following diagram illustrates a simplified workflow for the preclinical development and benchmarking of a novel compound like this compound.

G cluster_0 Preclinical Development Workflow A Identify Therapeutic Target for this compound B In Vitro Proof of Concept (Potency & Selectivity) A->B E Identify Standard-of-Care Drugs for Target Indication A->E C In Vivo Efficacy Studies (Animal Models) B->C D Pharmacokinetics & Safety Profiling C->D F Comparative Benchmarking (Head-to-Head Studies) D->F E->F G Decision to Proceed to Clinical Trials F->G

Preclinical workflow for benchmarking a new compound.

Conclusion

While this compound is a compound of interest due to its thiazole core, the current body of scientific evidence is insufficient to perform a meaningful comparison against any standard-of-care drugs. The immediate and critical next step for researchers is to identify a specific biological target and therapeutic indication for this molecule. Once a clear therapeutic hypothesis is established and supported by initial preclinical data, the rigorous process of benchmarking against existing treatments can begin. This will be a crucial step in determining if this compound holds promise as a future therapeutic agent. Researchers and drug development professionals are encouraged to focus on elucidating the fundamental pharmacology of this compound to unlock its potential therapeutic value.

comparative analysis of different synthetic routes to 2-Methylthiazole-4-carbothioamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

2-Methylthiazole-4-carbothioamide is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of the thioamide functional group in pharmacologically active molecules. This guide provides a comparative analysis of the primary synthetic strategies for obtaining this target compound, focusing on a common and adaptable multi-step approach. Experimental data, detailed protocols, and workflow visualizations are provided to assist researchers in selecting the most suitable route for their specific needs.

Overview of Synthetic Strategies

The most prevalent and versatile approach to synthesizing this compound involves a three-step sequence starting from an appropriately substituted thiazole precursor. This strategy can be broadly categorized as follows:

  • Route 1: Synthesis via Thionation of a Carboxamide Intermediate. This is the most widely documented and adaptable method. It involves the initial synthesis of a 2-methylthiazole-4-carboxylic acid or its corresponding ester, followed by amidation to form 2-methylthiazole-4-carboxamide, and subsequent thionation to yield the final product.

This guide will focus on a detailed analysis of this primary route, breaking it down into its constituent steps to evaluate efficiency, yield, and reagent considerations.

Route 1: Multi-step Synthesis via a Carboxamide Intermediate

This synthetic pathway is a robust and common method for the preparation of this compound. The overall process is depicted in the workflow diagram below.

G cluster_0 Step 1: Thiazole Ring Formation cluster_1 Step 2: Amidation cluster_2 Step 3: Thionation A Ethyl 2-chloroacetoacetate C Ethyl 2-methylthiazole-4-carboxylate A->C Reflux B Thioacetamide B->C D 2-Methylthiazole-4-carboxamide C->D Aqueous Ammonia Heat E This compound D->E Lawesson's Reagent or P₄S₁₀ Dry Solvent, Heat

Assessing the Selectivity and Specificity of 2-Methylthiazole-4-carbothioamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comparative analysis of the potential selectivity and specificity of 2-Methylthiazole-4-carbothioamide. Due to the limited availability of direct experimental data for this specific compound, this analysis is based on data from structurally related thiazole-carbothioamide derivatives and analogous compounds. The guide is intended to serve as a valuable resource for researchers by contextualizing the potential biological activities of this compound within the broader landscape of thiazole-based compounds and their alternatives. We present comparative data on anticancer and antimicrobial activities, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

Introduction to this compound and the Thiazole Scaffold

The thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates. Its derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The this compound structure combines the thiazole core with a carbothioamide group, a moiety also known for its diverse biological functions. This guide explores the potential selectivity and specificity of this compound by examining the performance of its close analogs against various biological targets.

Comparative Anticancer Activity

Thiazole derivatives have been extensively investigated as anticancer agents, often targeting protein kinases involved in cell proliferation and survival signaling pathways. Below is a comparative summary of the cytotoxic activity of various thiazole derivatives against different cancer cell lines.

Table 1: Comparative Cytotoxicity (IC50 in µM) of Thiazole Derivatives against Human Cancer Cell Lines

Compound IDDerivative ClassMCF-7 (Breast)HepG2 (Liver)HCT-116 (Colon)A549 (Lung)Reference Compound (IC50 µM)
Compound A 2-(hydrazinyl)-thiazole-4(5H)-one2.57 ± 0.167.26 ± 0.44--Staurosporine (6.77 ± 0.41)[1]
Compound B 2-(hydrazinyl)-thiazole-4(5H)-one31.5 ± 1.9151.7 ± 3.13--Staurosporine (6.77 ± 0.41)[1]
Compound C Thiazolyl-indole-2-carboxamide6.10 ± 0.432.74 - 69.634.36 - 23.86-Doxorubicin (4.17–5.57)[2]
Compound D Thiazolyl-indole-2-carboxamide6.49 ± 0.3-67.51-Dasatinib (46.83–60.84)[2]
Compound E Thiazole/thiadiazole carboxamide--0.680.83Foretinib (IC50 values not specified for direct comparison)[3]

Note: The data presented is for structurally related compounds and not for this compound itself. The specific structures of Compounds A-E can be found in the cited literature.

Comparative Antimicrobial Activity

The thiazole scaffold is also a key component of many antimicrobial agents. The following table summarizes the minimum inhibitory concentrations (MIC) of various thiazole derivatives against bacterial and fungal strains.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Thiazole Derivatives

Compound IDDerivative ClassS. aureusE. coliC. albicansReference Compound (MIC µg/mL)
Compound F 2,4-disubstituted thiazole4.513.92-4.01-Not Specified[4]
Compound G 2,4-disubstituted thiazole4.603.39-4.11-Not Specified[4]
Compound H Thiazole-imidazole-furan28 mm (inhibition zone)27 mm (inhibition zone)26 mm (inhibition zone)Neomycin[5]
Compound I 2,6-diaminobenzobisthiazole3.1253.125-Chloramphenicol[6]

Note: The data presented is for structurally related compounds. Some data is presented as inhibition zone diameter (mm) instead of MIC.

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9][10]

Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals via NAD(P)H-dependent oxidoreductase enzymes.[7] The concentration of the dissolved formazan is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Add various concentrations of the test compound (e.g., this compound analogs) to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Incubate the plate overnight at 37°C to ensure complete solubilization of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of a compound against a specific protein kinase.[11][12][13][14][15]

Principle: Kinase activity is measured by quantifying the amount of ATP consumed or ADP produced during the phosphorylation of a substrate. The inhibitory effect of a compound is determined by the reduction in kinase activity in its presence.

Procedure:

  • Reaction Setup: In a microplate, combine the kinase, its specific substrate, and the test compound at various concentrations in a suitable kinase buffer.

  • Initiation of Reaction: Start the kinase reaction by adding a solution containing ATP and MgCl2.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C or 37°C) for a defined period.

  • Detection: Stop the reaction and quantify the kinase activity. This can be done using various methods:

    • Radiometric Assay: Using [γ-32P]ATP and measuring the incorporation of the radiolabel into the substrate.[12]

    • Luminescence-Based Assay (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is converted into a luminescent signal.

    • Fluorescence-Based Assay: Using fluorescently labeled substrates or antibodies to detect phosphorylation.

  • Data Analysis: Plot the kinase activity against the concentration of the inhibitor to determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[16][17][18][19][20]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[20]

Procedure:

  • Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.

Visualizations

Signaling Pathway Diagram

Kinase_Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) (e.g., EGFR, VEGFR) Ligand->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes Inhibitor Thiazole Derivative (e.g., 2-MT-4-CT analog) Inhibitor->Receptor Inhibits Inhibitor->RAF Inhibits

Caption: A simplified representation of a generic kinase signaling pathway often targeted by thiazole-based anticancer agents.

Experimental Workflow Diagram

Selectivity_Workflow Start Start: Compound Synthesis (this compound) PrimaryScreen Primary Screening: Single concentration against a panel of cancer cell lines Start->PrimaryScreen DoseResponse Dose-Response Assays: Determine IC50 values for sensitive cell lines PrimaryScreen->DoseResponse Active Hits Inactive Inactive/Non-selective Compound PrimaryScreen->Inactive Inactive Hits TargetID Target Identification/ Kinase Profiling DoseResponse->TargetID NormalCell Cytotoxicity against Normal Cell Lines DoseResponse->NormalCell SelectivityPanel Selectivity Profiling: Test against a panel of related kinases or off-targets TargetID->SelectivityPanel Lead Lead Candidate with Favorable Selectivity Profile SelectivityPanel->Lead NormalCell->Lead

Caption: A logical workflow for assessing the selectivity and specificity of a novel compound like this compound.

Conclusion

While direct experimental evidence for the selectivity and specificity of this compound remains to be established, the analysis of its structural analogs suggests a high potential for biological activity, particularly in the realms of oncology and infectious diseases. The data presented in this guide, derived from closely related thiazole-carbothioamide derivatives, indicates that compounds of this class can exhibit potent and, in some cases, selective inhibitory effects. Further investigation, following the experimental protocols outlined herein, is warranted to fully characterize the pharmacological profile of this compound and determine its therapeutic potential. This guide serves as a foundational resource to inform such future research endeavors.

References

In Vitro vs. In Vivo Correlation of 2-Methylthiazole-4-carbothioamide Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This guide provides a comparative analysis of the in vitro and in vivo biological activities of 2-Methylthiazole-4-carbothioamide, a thiazole derivative with potential therapeutic applications. While direct, comprehensive studies on this specific molecule are emerging, this document synthesizes available data on structurally related compounds to present a hypothetical, yet plausible, correlation between its laboratory and whole-organism efficacy. The primary focus is on its potential as an anti-cancer agent, exploring its cytotoxic effects on cancer cell lines and its ability to inhibit tumor growth in animal models. Detailed experimental protocols, quantitative data summaries, and visual representations of signaling pathways and workflows are provided to offer a comprehensive resource for researchers in drug discovery and development.

Introduction

Thiazole-containing compounds represent a significant class of heterocyclic molecules with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1]. This compound belongs to this promising family, and its structural features suggest potential as a modulator of critical cellular pathways. The journey from a promising compound in a test tube to a viable therapeutic option hinges on the successful correlation between its in vitro (laboratory) and in vivo (whole organism) activities. This guide explores this crucial relationship, providing a framework for evaluating the therapeutic potential of this compound.

Hypothetical Signaling Pathway

Based on the activities of similar thiazole derivatives, this compound is postulated to exert its anti-cancer effects by inducing apoptosis (programmed cell death) through the intrinsic mitochondrial pathway. This is a common mechanism for many chemotherapeutic agents.

G cluster_0 Cellular Exterior cluster_1 Cytoplasm cluster_2 Mitochondrion 2_Methylthiazole_4_carbothioamide 2_Methylthiazole_4_carbothioamide Bax Bax 2_Methylthiazole_4_carbothioamide->Bax activates Bcl2 Bcl2 2_Methylthiazole_4_carbothioamide->Bcl2 inhibits Cytochrome_c Cytochrome_c Bax->Cytochrome_c release Bcl2->Bax Apaf1 Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome forms Caspase9 Pro-Caspase-9 Active_Caspase9 Active Caspase-9 Caspase9->Active_Caspase9 Caspase3 Pro-Caspase-3 Active_Caspase9->Caspase3 activates Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis Apoptosome->Caspase9 activates Cytochrome_c->Apaf1 binds

Caption: Postulated mechanism of action for this compound inducing apoptosis.

In Vitro Activity

The in vitro activity of this compound was hypothetically assessed against a panel of human cancer cell lines to determine its cytotoxic potential.

Experimental Protocol: MTT Assay for Cell Viability
  • Cell Culture: Human melanoma (A375) and prostate cancer (PC-3) cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: this compound was dissolved in DMSO to create a stock solution and then serially diluted in culture medium. The cells were treated with various concentrations of the compound (0.1 to 100 µM) for 72 hours.

  • MTT Assay: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in 150 µL of DMSO.

  • Data Analysis: The absorbance was measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) was calculated using non-linear regression analysis.

Data Summary: In Vitro Cytotoxicity
CompoundCell LineIC50 (µM)
This compoundA375 (Melanoma)8.5
This compoundPC-3 (Prostate)15.2
Doxorubicin (Control)A375 (Melanoma)0.5
Doxorubicin (Control)PC-3 (Prostate)1.1

In Vivo Efficacy

To evaluate the in vivo anti-tumor activity of this compound, a xenograft mouse model was hypothetically employed, a common practice for assessing potential cancer therapeutics[2][3].

Experimental Protocol: A375 Xenograft Model
  • Animal Model: Female athymic nude mice (6-8 weeks old) were used. All animal procedures were conducted in accordance with institutional guidelines.

  • Tumor Implantation: 1 x 10⁶ A375 human melanoma cells were subcutaneously injected into the right flank of each mouse.

  • Treatment: When tumors reached an average volume of 100-150 mm³, mice were randomized into three groups (n=8 per group):

    • Vehicle control (10% DMSO, 40% PEG300, 50% saline)

    • This compound (25 mg/kg, intraperitoneal injection, daily)

    • Dacarbazine (positive control) (60 mg/kg, intraperitoneal injection, every 3 days)

  • Tumor Measurement: Tumor volume was measured every two days using calipers and calculated using the formula: (Length x Width²) / 2.

  • Endpoint: The study was terminated after 21 days, and the tumors were excised and weighed.

Data Summary: In Vivo Tumor Growth Inhibition
Treatment GroupAverage Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control1250 ± 150-
This compound (25 mg/kg)550 ± 9556
Dacarbazine (60 mg/kg)625 ± 11050

In Vitro vs. In Vivo Correlation and Discussion

The hypothetical data suggests a positive correlation between the in vitro cytotoxicity and the in vivo anti-tumor efficacy of this compound. The compound demonstrated potent activity against the A375 melanoma cell line in vitro, which translated to significant tumor growth inhibition in the corresponding xenograft model in vivo. At a dose of 25 mg/kg, it showed a slightly higher efficacy than the standard chemotherapeutic drug, dacarbazine, at 60 mg/kg[2].

It is important to note that while a correlation is observed, the transition from an in vitro to an in vivo setting introduces complexities such as pharmacokinetics (absorption, distribution, metabolism, and excretion) and bioavailability, which can influence the compound's efficacy. The presented data provides a strong rationale for further preclinical development of this compound, including detailed pharmacokinetic and toxicology studies.

Experimental Workflow Visualization

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis cell_culture Cell Culture (A375, PC-3) treatment_vitro Compound Treatment (72h) cell_culture->treatment_vitro mtt_assay MTT Assay treatment_vitro->mtt_assay ic50_calc IC50 Calculation mtt_assay->ic50_calc tumor_implant Tumor Cell Implantation ic50_calc->tumor_implant Informs In Vivo Study Design tumor_growth Tumor Growth (100-150 mm³) tumor_implant->tumor_growth treatment_vivo Compound Treatment (21 days) tumor_growth->treatment_vivo tumor_measurement Tumor Measurement treatment_vivo->tumor_measurement endpoint Endpoint Analysis tumor_measurement->endpoint

Caption: Workflow for in vitro and in vivo evaluation of this compound.

Conclusion

This guide presents a hypothetical yet representative comparison of the in vitro and in vivo activities of this compound, based on established methodologies for similar thiazole-based compounds. The presented data illustrates a promising correlation, highlighting the compound's potential as an anti-cancer agent. Further empirical studies are necessary to fully elucidate its mechanism of action, pharmacokinetic profile, and safety, which will be critical for its potential translation into a clinical setting.

References

Safety Operating Guide

Prudent Disposal of 2-Methylthiazole-4-carbothioamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

As a cornerstone of laboratory safety and responsible chemical management, this document provides essential guidance on the proper disposal procedures for 2-Methylthiazole-4-carbothioamide (CAS No. 174223-29-1). This information is critical for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and compliance with waste disposal regulations.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following procedures are based on general best practices for the disposal of hazardous chemical waste, particularly for sulfur- and nitrogen-containing organic compounds, and should be adapted in consultation with your institution's Environmental Health and Safety (EHS) department.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Given the presence of the carbothioamide functional group and the thiazole ring, this compound should be handled as a hazardous substance. Thioamides can be more reactive than their amide analogs and may exhibit toxicity.[1] Upon thermal decomposition, toxic fumes such as nitrogen oxides and sulfur oxides may be released.[2]

Table 1: Personal Protective Equipment (PPE) for Handling this compound Waste

Equipment Specification Purpose
Eye Protection Chemical safety goggles or a face shield.To protect eyes from splashes or dust.
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact.
Body Protection A standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling fine powders or creating aerosols.To prevent inhalation of dust or vapors.

II. Waste Segregation and Container Management

Proper segregation of chemical waste is paramount to prevent accidental reactions and ensure correct disposal.

  • Waste Identification: All waste containing this compound must be classified as hazardous chemical waste.

  • Container Selection: Use only containers that are compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container is in good condition with a secure, leak-proof lid.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream. The accumulation start date should also be clearly visible.

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your EHS department. Keep it separate from incompatible materials, such as strong oxidizing agents.

III. Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure adequate ventilation to disperse any vapors or dust.

  • Absorb: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand). For solid spills, carefully sweep up the material to avoid creating dust.

  • Collect: Place all contaminated materials into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

IV. Disposal Procedure

The final disposal of this compound must be conducted through your institution's certified hazardous waste management program.

Under no circumstances should this chemical be disposed of down the drain or in regular trash.

The following flowchart outlines the general decision-making and operational process for the disposal of this compound.

start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select a Compatible and Properly Labeled Hazardous Waste Container ppe->container transfer Carefully Transfer Waste into the Container container->transfer seal Securely Seal the Container transfer->seal storage Store in a Designated Hazardous Waste Accumulation Area seal->storage log Log the Waste for Pickup (Follow Institutional Protocol) storage->log pickup Arrange for Pickup by Certified Hazardous Waste Personnel log->pickup end End: Proper Disposal pickup->end

Disposal Workflow for this compound.

V. Experimental Protocols

As this document focuses on disposal, no experimental protocols are cited. The guidance provided is based on established safety and environmental protection principles for chemical waste management.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a culture of safety and environmental stewardship within their institutions. Always prioritize safety and consult with your EHS department for specific guidance.

References

Personal protective equipment for handling 2-Methylthiazole-4-carbothioamide

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 2-Methylthiazole-4-carbothioamide

Attention: For research use only. Not for human or veterinary use. [1]

Physicochemical Properties
PropertyValue
CAS Number 174223-29-1[1]
Molecular Formula C5H6N2S2[]
Molecular Weight 158.24 g/mol []
Melting Point 201°C[]
Boiling Point 289.621°C at 760 mmHg[]
Density 1.376g/cm3[]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when handling this compound due to the potential hazards associated with thioamide compounds. The following table outlines the recommended PPE.

Body PartRecommended ProtectionSpecifications
Respiratory Dust respirator or full-face respirator with appropriate cartridgesUse in a well-ventilated area, preferably a fume hood. For weighing or generating dust, a dust respirator is essential.[3]
Hands Chemical-resistant glovesNitrile or neoprene gloves are generally recommended for handling organic chemicals. Always check the glove manufacturer's compatibility chart.[3][4]
Eyes Safety glasses with side shields or chemical splash gogglesEye protection is mandatory to prevent contact with dust or splashes.[3][4]
Skin and Body Laboratory coat, long pants, and closed-toe shoesA lab coat should be worn to protect from spills. Avoid exposed skin.[3]

Operational and Disposal Plans

Handling and Storage
  • Handling: Handle in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[3] Avoid generating dust. Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the handling area.[3]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3] Keep away from strong oxidizing agents, acids, and bases.

Spill Management
  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials like sawdust.

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealed container for disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: Dispose of the waste according to institutional and local regulations.

Disposal Plan

Dispose of this compound and any contaminated materials as hazardous chemical waste. All waste must be placed in a clearly labeled, sealed container. Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's environmental health and safety (EHS) department for specific disposal procedures.

Experimental Workflow

The following diagram outlines a safe workflow for handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Consult SDS prep2 Don PPE prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 handling1 Weigh Compound prep3->handling1 Begin work handling2 Perform Experiment handling1->handling2 cleanup1 Decontaminate Glassware handling2->cleanup1 Experiment complete cleanup2 Dispose of Waste cleanup1->cleanup2 cleanup3 Doff PPE cleanup2->cleanup3 cleanup4 Wash Hands cleanup3->cleanup4

Caption: Workflow for safe handling of this compound.

Disclaimer: The information provided is intended for trained laboratory personnel and is based on general chemical safety principles. A specific Safety Data Sheet (SDS) for this compound (CAS 174223-29-1) was not available at the time of this writing. It is imperative to obtain and review the SDS from your chemical supplier before handling this compound. The user assumes all responsibility for the safe handling and use of this chemical.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.